molecular formula C11H9NO3 B1603802 4-Hydroxy-7-methylquinoline-2-carboxylic acid CAS No. 36303-30-7

4-Hydroxy-7-methylquinoline-2-carboxylic acid

Cat. No.: B1603802
CAS No.: 36303-30-7
M. Wt: 203.19 g/mol
InChI Key: VUKHRCOPMVPBJV-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methylquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-7-methylquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-methylquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKHRCOPMVPBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621556
Record name 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36303-30-7
Record name 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physicochemical properties of 4-Hydroxy-7-methylquinoline-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties of 4-Hydroxy-7-methylquinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive physicochemical and structural analysis of 4-Hydroxy-7-methylquinoline-2-carboxylic acid (also known as 7-Methylkynurenic acid). As a methylated derivative of the neuroactive metabolite kynurenic acid, this scaffold is critical in medicinal chemistry for developing NMDA receptor glycine site antagonists.[1] This document details its tautomeric equilibrium, solubility profile, synthesis-derived impurity risks, and analytical characterization, serving as a reference for drug development professionals.[1]

Chemical Identity & Structural Analysis

The compound exists in a complex equilibrium that defines its reactivity and solubility.[1] Unlike simple phenols, the 4-hydroxyquinoline core predominantly adopts the 4-oxo (quinolone) tautomer in solution.

Property Details
IUPAC Name 4-Hydroxy-7-methylquinoline-2-carboxylic acid
Common Synonyms 7-Methylkynurenic acid; 7-MeKA
CAS Number Not Widely Assigned (Refer to Catalog ID: BD01301242 for commercial sourcing)
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Core Scaffold Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid)
1.1 Tautomeric Equilibrium

The "4-hydroxy" nomenclature is historical.[1] In aqueous and polar organic environments, the proton resides on the nitrogen, creating a vinylogous amide (4-pyridone-like structure). This 4-oxo form is thermodynamically favored over the enol (4-hydroxy) form due to aromatic stabilization of the pyridone ring.

Tautomerism Figure 1: Tautomeric equilibrium favoring the 4-oxo species. Hydroxy 4-Hydroxy Form (Enol) Oxo 4-Oxo Form (Quinolone - Major) Hydroxy->Oxo Tautomerization (Rapid) Zwitterion Zwitterionic Species (pH dependent) Oxo->Zwitterion Physiological pH

[1]

Physicochemical Profile

The 7-methyl substitution introduces lipophilicity compared to the parent kynurenic acid, altering its blood-brain barrier (BBB) permeability and solubility profile.

2.1 Key Constants (Experimental & Predicted)
ParameterValue (Approx.)Mechanistic Insight
pKa (COOH) 3.5 – 3.8The carboxylic acid at C2 is acidic. At pH 7.4, this group is deprotonated (

).[1]
pKa (NH/OH) 10.5 – 11.0The quinolone nitrogen/oxygen system is very weakly acidic.[1] It remains protonated at physiological pH.[1]
LogP (Octanol/Water) 1.8 – 2.1Higher than Kynurenic acid (LogP ~0.2).[1] The 7-methyl group adds hydrophobicity, improving membrane interaction.[1]
Solubility (Water) Low (< 1 mg/mL)The zwitterionic lattice energy is high.[1] Soluble in basic buffers (pH > 8) or DMSO.[1]
UV Absorbance

~244, 340 nm
Characteristic quinoline absorption.[1] The 340 nm band is diagnostic for the conjugated system.[1]
Fluorescence HighHighly fluorescent in basic media (Excitation ~340 nm, Emission ~450 nm).[1]
2.2 Solubility & Stability Protocol
  • Dissolution Strategy: Do not attempt to dissolve directly in neutral water or saline.[1]

    • Primary Solvent: Dissolve in 100% DMSO (up to 50 mM).

    • Aqueous Dilution: Dilute into aqueous buffer (pH 7.4). If precipitation occurs, adjust pH to > 8.0 using 0.1 N NaOH.[1] The carboxylate salt is significantly more soluble.[1]

  • Stability: Stable in solid form.[1] In solution, protect from light as quinolines can undergo photodegradation over extended periods.[1]

Synthesis & Impurity Profiling

Researchers synthesizing or sourcing this compound must be aware of the regioisomeric impurity inherent to the synthesis method.[1]

3.1 The Conrad-Limpach Cyclization Risk

The standard synthesis involves the reaction of 3-methylaniline (m-toluidine) with diethyl oxalacetate. Because the meta-substituent (methyl) is asymmetric relative to the amine, cyclization can occur at two ortho positions.[1]

  • Pathway A (Target): Cyclization para to the methyl group

    
    7-Methyl isomer .[1]
    
  • Pathway B (Impurity): Cyclization ortho to the methyl group

    
    5-Methyl isomer .[1]
    

Steric hindrance usually disfavors the 5-methyl isomer, but it can be present as a contaminant (1–5%) if not purified by recrystallization.[1]

Synthesis Figure 2: Regioselectivity in Conrad-Limpach synthesis. Start Starting Materials: 3-Methylaniline + Diethyl Oxalacetate Inter Intermediate: Enamine Formation Start->Inter Cyclization Thermal Cyclization (250°C, Diphenyl ether) Inter->Cyclization Target TARGET: 7-Methyl Isomer (Sterically Favored) Cyclization->Target Major Product Impurity IMPURITY: 5-Methyl Isomer (Sterically Hindered) Cyclization->Impurity Minor Product (<5%)

[1][5]

Analytical Methodologies

To validate the identity and purity of 4-Hydroxy-7-methylquinoline-2-carboxylic acid, the following protocols are recommended.

4.1 HPLC-Fluorescence Detection

Due to the high fluorescence quantum yield, fluorescence detection (FLD) is superior to UV for sensitivity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 50 mM Sodium Acetate, pH 6.2 (enhances fluorescence).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: Excitation: 344 nm | Emission: 398 nm.[1]

  • Retention Time: Expect the 7-methyl derivative to elute after the parent Kynurenic acid due to increased hydrophobicity.[1]

4.2 NMR Validation (DMSO-d6)
  • Proton Assignment:

    • Singlet (3H): ~2.4 ppm (Methyl group at C7).[1]

    • Singlet (1H): ~6.5–6.8 ppm (H3 proton, characteristic of the quinolone ring).[1]

    • Aromatic Region: 7.0–8.1 ppm (H5, H6, H8).[1] Look for the specific coupling pattern of H5 (d) and H6 (dd) to confirm the 7-substitution pattern.[1]

Biological Relevance
  • NMDA Receptor Antagonism: Like its 7-chloro analog (7-Chlorokynurenic acid), the 7-methyl derivative acts as an antagonist at the glycine co-agonist site of the NMDA receptor.[2] While generally less potent than the 7-chloro or 7-bromo derivatives, it serves as a vital structure-activity relationship (SAR) probe to test steric tolerance at the 7-position without the electronic withdrawal effects of halogens.

  • Neuroprotection: Research suggests kynurenic acid derivatives scavenge hydroxyl radicals and prevent glutamate-induced excitotoxicity.[1]

References
  • Stone, T. W. (1993).[1] Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379.[1] Link

  • Leeson, P. D., et al. (1991).[1] Kynurenic acid derivatives.[1][3][4] Structure-activity relationships for excitatory amino acid antagonism. Journal of Medicinal Chemistry, 34(4), 1243-1252.[1] Link[1]

  • BLD Pharm. (n.d.).[1] Product Datasheet: 4-Hydroxy-7-methylquinoline-2-carboxylic acid hydrochloride (Cat# BD01301242).[5][6][7][8] Retrieved February 7, 2026.[1] Link

  • PubChem. (2025).[1][9][10] Compound Summary: Kynurenic Acid (Parent Scaffold).[1] National Library of Medicine.[1] Link

Sources

"quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the quantum chemical characterization of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid (hereafter referred to as 7-HQCA ). It is designed for computational chemists and medicinal chemists seeking to model this scaffold's electronic structure, tautomeric equilibria, and reactivity profiles.

Executive Summary

The quinolone scaffold is a privileged structure in medicinal chemistry, exhibiting anti-HIV, antibacterial, and anticancer activities. The specific derivative, 7-HQCA , presents a unique computational challenge due to its amphoteric nature (acidic carboxyl/enolic hydroxyl and basic amide nitrogen) and complex tautomeric equilibria .

This guide provides a validated protocol for Density Functional Theory (DFT) calculations, focusing on the resolution of tautomeric stability, prediction of spectroscopic signatures (IR/NMR), and mapping of reactive sites (Fukui functions) for rational drug design.

Part 1: Molecular Architecture & Tautomeric Equilibria

The Structural Challenge

7-HQCA does not exist as a static structure. It fluctuates between lactam (oxo) and lactim (hydroxy) forms. Accurate QM modeling must assess the relative stability of these tautomers to ensure the correct species is used for docking or reactivity studies.

  • Form A (2-oxo-4-hydroxy): The canonical "quinolone" form. Stabilized by aromaticity and intermolecular H-bonds.

  • Form B (2,4-dihydroxy): The fully aromatic "quinoline" form.

  • Form C (2-hydroxy-4-oxo): The "4-quinolone" tautomer.

Tautomerization Pathway Visualization

The following diagram illustrates the proton transfer pathways that must be modeled.

Tautomers T1 2-oxo-4-hydroxy (Lactam - Most Stable) T1->T1 Dimerization (Solid State) TS1 TS: 1,3-H Shift T1->TS1 +ΔG T2 2,4-dihydroxy (Lactim - Aromatic) T3 2-hydroxy-4-oxo (Quinolinone) T2->T3 Proton Transfer TS1->T2 Solvent Dependent

Figure 1: Tautomeric connectivity of the quinoline-7-carboxylic acid core. The 2-oxo form is generally preferred in polar aprotic solvents.

Part 2: Computational Methodology (The Protocol)

To replicate high-fidelity results comparable to experimental data, the following computational setup is recommended based on analogous studies of 6- and 8-carboxylic acid derivatives [1, 2].

The "Gold Standard" Recipe
ParameterSettingRationale
Software Gaussian 09/16 or ORCAIndustry standard for DFT.
Method (DFT) B3LYP or M06-2X B3LYP is standard for geometry; M06-2X handles dispersion forces (stacking) better.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for the anionic carboxylate and lone pairs on Oxygen.
Solvation PCM or SMD Gas phase calculations fail to predict tautomer ratios. Use DMSO or Water.
Convergence Opt=Tight, Int=UltrafineEssential for resolving the shallow potential energy surface of the carboxyl rotation.
Step-by-Step Workflow

Workflow cluster_Prop Property Analysis Start Input Structure (7-HQCA) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for NImag=0) Opt->Freq Solv Solvent Phase (PCM) (DMSO/Water) Freq->Solv If Minima NBO NBO Analysis (Hyperconjugation) Solv->NBO FMO FMO & MEP (Reactivity) Solv->FMO NMR GIAO-NMR (Chemical Shifts) Solv->NMR

Figure 2: Computational workflow for full characterization. NImag=0 confirms a true ground state.

Part 3: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.

  • HOMO Location: Typically localized on the 4-hydroxy-2-oxo ring system , acting as the electron donor.

  • LUMO Location: Delocalized across the 7-carboxylic acid and the pyridinone ring, acting as the electron acceptor.

  • Band Gap (ΔE): For 7-HQCA, the calculated gap (B3LYP) is typically 4.0 – 4.5 eV , indicating a stable, "hard" molecule that resists spontaneous degradation but reacts readily with strong nucleophiles [3].

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface allows for the prediction of non-covalent interactions in a protein binding pocket.

  • Red Regions (Negative Potential): The carbonyl oxygen (C2=O) and the carboxyl carbonyl . These are H-bond acceptors (docking anchors).

  • Blue Regions (Positive Potential): The amide proton (N1-H) and the hydroxyl proton (O4-H) . These are H-bond donors.

  • Insight: The 7-COOH group introduces a secondary "blue" region at the tail of the molecule, essential for salt-bridge formation with residues like Arginine in target enzymes (e.g., HIV Integrase).

Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters define the reactivity profile of 7-HQCA:

DescriptorFormulaInterpretation for 7-HQCA
Chemical Hardness (η)

High η suggests resistance to charge transfer (stable drug shelf-life).
Electrophilicity Index (ω)

Measures propensity to soak up electrons.[1] The 7-COOH group increases ω compared to unsubstituted quinolones.
Softness (S)

Low softness correlates with lower toxicity but higher specificity.

Part 4: Spectroscopic Validation

To validate your calculated structure against experimental samples, compare these key markers.

Vibrational Spectroscopy (IR)
  • Scale Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

  • Key Modes:

    • ν(O-H) Carboxyl: ~3500 cm⁻¹ (Broad, strong).

    • ν(C=O) Lactam: ~1650–1680 cm⁻¹. Note: This will be lower than a standard ketone due to conjugation with N1.

    • ν(C=O) Acid: ~1720 cm⁻¹. Distinct from the lactam carbonyl.

NMR Prediction (GIAO Method)
  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to zero the scale.

  • Diagnostic Signals:

    • H-7 (COOH): ~11.0–13.0 ppm (highly deshielded).

    • NH (Ring): ~11.5 ppm (broad singlet).

    • C3-H: ~6.5 ppm. This proton is a key indicator of the 2-oxo tautomer; it disappears in the 2,4-dihydroxy tautomer.

Part 5: Biological Implications & Docking[1]

The quantum chemical data directly informs the pharmacophore model for 7-HQCA.

  • Binding Mode: The 4-hydroxy-2-oxo motif acts as a bidentate chelator for metals (Mg²⁺/Mn²⁺) in metalloenzymes (e.g., HIV Integrase active site) [4].

  • Role of 7-COOH: The carboxylic acid at position 7 extends the molecule's reach, allowing for distal interactions (hydrogen bonding or salt bridges) that improve specificity over the parent quinolone.

  • Fukui Functions: Calculation of

    
     (nucleophilic attack) usually highlights C3  as the softest site, suggesting that metabolic oxidation or covalent drug design should target this position.
    

References

  • Thushara, B., et al. "Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid."[2] ChemRxiv, 2021. Link

  • Mary, Y.S., et al. "Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid."[3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014. Link

  • Bédé, A.L., et al. "Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives."[1] Computational Chemistry, 2018.[1] Link

  • Abdou, M.M. "4-Hydroxy-2(1H)-quinolone.[4][5] Part 1: Synthesis and Reactions." Arabian Journal of Chemistry, 2017. Link

Sources

A Technical Guide to the Crystal Structure of Quinoline Carboxylic Acids: A Case Study of Kynurenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, as the crystal structure dictates key physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and interpretations involved in determining the crystal structure of quinoline carboxylic acids. While our primary focus is the broader class of compounds, we will use Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), a well-characterized tryptophan metabolite with significant neuroactive properties, as a representative case study to illustrate the principles and techniques.[3][4][5] This document will detail the synthesis, crystal growth, X-ray crystallographic analysis, and the profound implications of the resulting structural data for drug development.

Introduction: The Significance of Quinoline Carboxylic Acids in Drug Discovery

Quinoline and its derivatives have consistently demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][6][7] The inclusion of a carboxylic acid moiety, particularly at the 2- or 4-position, often enhances the therapeutic potential of these compounds. This functional group can participate in crucial intermolecular interactions, such as hydrogen bonding, with biological targets. Furthermore, the planarity of the quinoline ring system facilitates stacking interactions, which can also contribute to binding affinity.[3]

A precise understanding of the crystal structure provides invaluable insights into:

  • Molecular Conformation: The preferred spatial arrangement of the molecule.

  • Intermolecular Interactions: The forces that govern how molecules pack together in a solid state.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

  • Structure-Activity Relationships (SAR): How modifications to the molecular structure affect its biological activity.

This knowledge is critical for optimizing lead compounds, improving formulation strategies, and ensuring the reproducibility and efficacy of a final drug product.

Synthesis of Quinoline Carboxylic Acids

Hypothetical Synthetic Pathway for 4-Hydroxy-7-methylquinoline-2-carboxylic acid:

A plausible synthetic route could involve the condensation of 3-methylaniline with an appropriate dicarbonyl compound, followed by cyclization and subsequent functional group manipulations to introduce the hydroxyl and carboxylic acid moieties.

Synthetic_Pathway 3-methylaniline 3-methylaniline Condensation Condensation 3-methylaniline->Condensation Dicarbonyl_Compound Appropriate Dicarbonyl Compound Dicarbonyl_Compound->Condensation Intermediate Quinoline Intermediate Condensation->Intermediate Formation of Schiff Base/Enamine Cyclization Cyclization Functionalization Hydroxylation & Carboxylation Cyclization->Functionalization Intermediate->Cyclization Final_Product 4-Hydroxy-7-methylquinoline -2-carboxylic acid Functionalization->Final_Product

Caption: Hypothetical synthetic pathway for 4-Hydroxy-7-methylquinoline-2-carboxylic acid.

Experimental Protocol: Single Crystal X-ray Diffraction

The gold standard for determining the three-dimensional structure of a molecule is single crystal X-ray diffraction.[9][10][11] This technique involves irradiating a high-quality crystal with X-rays and analyzing the resulting diffraction pattern.

3.1. Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[11][12]

Protocol for Crystal Growth of Kynurenic Acid:

  • Dissolution: Dissolve Kynurenic acid in a minimal amount of a suitable solvent system. For Kynurenic acid, a solution of approximately 95% ethanol has been used successfully.[3]

  • pH Adjustment: Adjust the pH of the solution to approximately 8 using a dilute base, such as ammonium hydroxide.[3] This can improve solubility and promote the formation of a salt or zwitterion, which may crystallize more readily.

  • Slow Evaporation: Cover the vessel with a perforated seal (e.g., Parafilm with pinholes) and allow the solvent to evaporate slowly at room temperature. This gradual increase in concentration encourages the formation of large, well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or fine needle.[10]

3.2. Data Collection and Structure Refinement

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam.[10]

  • X-ray Diffraction: The mounted crystal is then placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9][13]

  • Data Processing: The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The diffraction data is then used to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and refined to produce a final, highly accurate three-dimensional model of the molecule.

X-ray_Crystallography_Workflow Start High-Purity Compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Start->Crystal_Growth Crystal_Selection Selection of a Single Crystal Crystal_Growth->Crystal_Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Electron Density Map) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Crystal Structure Structure_Refinement->Final_Structure Kynurenic_Acid_Interactions cluster_0 Molecule A cluster_1 Molecule B A_N N-H+ B_COO COO- A_N->B_COO H-Bond A_COO COO- Water H2O A_COO->Water H-Bond A_OH OH A_Ring Quinoline Ring B_Ring Quinoline Ring A_Ring->B_Ring π-π Stacking B_N N-H+ B_OH OH Water->B_OH H-Bond

Caption: Intermolecular interactions in the crystal lattice of Kynurenic acid.

Crystallographic Data for Kynurenic Acid Monohydrate:

ParameterValue
Molecular FormulaC₁₀H₇NO₃·H₂O
Molecular Weight207.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(2)
b (Å)6.789(1)
c (Å)11.234(2)
β (°)109.34(1)
Volume (ų)888.1(3)
Z4
Density (calculated) (g/cm³)1.55

Note: The specific values for lattice parameters can vary slightly between different studies.

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography has profound implications for the development of drugs based on the 4-Hydroxy-7-methylquinoline-2-carboxylic acid scaffold:

  • Solubility and Dissolution Rate: The hydrogen bonding network and crystal packing energy directly influence how readily the compound dissolves, which is a critical factor for oral bioavailability.

  • Stability and Shelf-life: A stable crystal lattice, as indicated by strong intermolecular forces, contributes to the chemical and physical stability of the active pharmaceutical ingredient (API).

  • Polymorph Screening: Identifying and characterizing different polymorphs is essential, as they can have different solubilities, stabilities, and melting points. This is a regulatory requirement for drug approval.

  • Rational Drug Design: The three-dimensional structure of the molecule can be used in computational modeling to predict how it will interact with its biological target. This allows for the rational design of more potent and selective analogs. For example, understanding the hydrogen bonding patterns can guide the placement of additional functional groups to enhance binding affinity.

Conclusion

The determination of the crystal structure of 4-Hydroxy-7-methylquinoline-2-carboxylic acid and its analogs is a critical step in the drug discovery and development process. As illustrated by the case of Kynurenic acid, single crystal X-ray diffraction provides an unparalleled level of detail regarding molecular conformation and intermolecular interactions. This information is indispensable for optimizing the physicochemical properties of a drug candidate, ensuring its efficacy and safety, and ultimately, accelerating its path to the clinic. The continued application of these techniques will undoubtedly lead to the development of novel and improved therapeutics based on the versatile quinoline scaffold.

References

  • Okabe, N., Miura, J., & Shimosaki, A. (1996). Kynurenic Acid Monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 52(7), 1827-1829. [Link]

  • PubChem. (n.d.). Kynurenic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of kynurenic acid and its functional groups. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Al-Ostath, A. I., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6549. [Link]

  • Rupp, B. (2010). X-ray crystallography. Methods in enzymology, 472, 1-27. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • pharmrecord.com. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. Retrieved from [Link]

  • Google Patents. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20687-20711. [Link]

  • The Biochemist. (2021). A beginner's guide to macromolecular crystallization. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline-2-carboxylic acid. Retrieved from [Link]

Sources

"4-Hydroxy-7-methylquinoline-2-carboxylic acid derivatives synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis & Derivatization of 4-Hydroxy-7-methylquinoline-2-carboxylic Acid (7-Methylkynurenic Acid)

Executive Summary

This guide details the synthesis of 4-hydroxy-7-methylquinoline-2-carboxylic acid , commonly known as 7-methylkynurenic acid (7-MeKA) . As a structural analog of kynurenic acid, this scaffold acts as a potent antagonist at the glycine co-agonist site of the NMDA receptor, making it a critical target for neuropharmacology and drug development.

This whitepaper deviates from standard textbook recipes by focusing on regiocontrol and scalability . The primary challenge in synthesizing 7-substituted quinolines from m-toluidine is the formation of the unwanted 5-methyl isomer. We present a thermodynamic control strategy using the Conrad-Limpach method to maximize the 7-methyl congener, followed by divergent protocols for C4 and C2 functionalization.

Retrosynthetic Analysis & Strategic Logic

The construction of the quinoline core relies on the condensation of an aniline with a


-keto ester.[1] Two competing pathways exist:
  • Knorr Synthesis (Kinetic Control): Favors the formation of 2-hydroxy-4-methylquinoline (carbostyril) derivatives.

  • Conrad-Limpach Synthesis (Thermodynamic Control): Favors the formation of 4-hydroxyquinoline-2-carboxylic acid derivatives.

Decision: We utilize the Conrad-Limpach approach using diethyl oxalacetate .

  • Why: This route installs the C2-carboxylic acid and C4-hydroxyl group simultaneously, providing the exact oxidation state required for 7-MeKA.

  • Regioselectivity: The reaction of m-toluidine is susceptible to forming a mixture of 5-methyl and 7-methyl isomers. By utilizing high-temperature cyclization (>250°C), we leverage the steric hindrance of the methyl group to disfavor the 5-position, shifting the equilibrium toward the linear, less sterically congested 7-methyl isomer.

Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target 7-Methylkynurenic Acid (Target Scaffold) Intermediate Enamine Intermediate (Diethyl (3-methylphenyl)aminobutenedioate) Target->Intermediate Cyclization (Dowtherm A, 250°C) C-C Bond Formation Precursors m-Toluidine + Diethyl Oxalacetate Intermediate->Precursors Condensation (-H2O)

Caption: Retrosynthetic disconnection showing the Conrad-Limpach strategy to assemble the quinoline core from m-toluidine.

Core Scaffold Synthesis: The "Anchor" Protocol

This protocol is designed to be self-validating . The intermediate enamine isolation step allows you to verify purity before committing to the high-energy cyclization.

Step 1: Enamine Formation (Condensation)
  • Reagents: m-Toluidine (1.0 eq), Diethyl oxalacetate sodium salt (1.1 eq), HCl (dilute), Ethanol.

  • Protocol:

    • Neutralize diethyl oxalacetate sodium salt with dilute HCl to generate the free keto-ester. Extract with ether and dry.

    • Mix m-toluidine and the free diethyl oxalacetate in absolute ethanol.

    • Add a catalytic amount of acetic acid (glacial).

    • Stir at room temperature for 24 hours. Note: Do not reflux yet. Kinetic control at this stage prevents premature, non-selective cyclization.

    • Validation: Monitor by TLC. The disappearance of m-toluidine indicates conversion to the enamine (Schiff base).

    • Evaporate solvent to yield the crude enamine oil.

Step 2: Thermal Cyclization (The Critical Step)
  • Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Protocol:

    • Heat 10 volumes of Dowtherm A to a rolling boil (~250°C ).

    • Add the crude enamine dropwise to the boiling solvent.

    • Causality: The rapid addition to high heat ensures rapid closure to the thermodynamic product (7-methyl) and prevents the formation of the kinetic amide byproduct (Knorr product).

    • Reflux for 30–60 minutes. Ethanol is evolved as a gas.

    • Cool to room temperature. The product, ethyl 4-hydroxy-7-methylquinoline-2-carboxylate , will precipitate as a solid.

    • Filter and wash with hexane (to remove Dowtherm A).

Step 3: Hydrolysis to 7-MeKA
  • Reagents: 2N NaOH, 2N HCl.

  • Protocol:

    • Reflux the ester in 2N NaOH for 2 hours.

    • Cool and acidify carefully with 2N HCl to pH 3–4.

    • Warning: Do not use concentrated HCl at high heat for prolonged periods, as this can induce decarboxylation at the C2 position.

    • Collect the precipitate (7-MeKA) by filtration.

Functionalization & Derivatization Strategies

Once the core is synthesized, drug development often requires modification at the C4 (solubility/binding) or C2 (transport/prodrug) positions.

Route A: C4-Chlorination (Gateway to Amination)

Converting the 4-OH to 4-Cl activates the position for Nucleophilic Aromatic Substitution (


).
  • Reagents:

    
     (Phosphorus oxychloride), catalytic DMF.
    
  • Protocol:

    • Suspend 7-MeKA (ester form preferred) in neat

      
      .
      
    • Reflux for 2 hours. The solid will dissolve as the reaction proceeds.

    • Workup: Pour onto crushed ice (Exothermic!). Neutralize with

      
      .
      
    • Product: Ethyl 4-chloro-7-methylquinoline-2-carboxylate.

Route B: C2-Amidation (Peptidomimetics)

Direct coupling of the C2-carboxylic acid with amines.

  • Reagents: HATU or EDC/HOBt, Primary Amine (

    
    ).
    
  • Protocol:

    • Dissolve 7-MeKA in DMF.

    • Add DIPEA (3 eq) and HATU (1.1 eq). Stir for 15 mins to activate.

    • Add the amine.[2][3][4][5] Stir 12h.

    • Result: 7-MeKA-2-carboxamide derivatives.

Diagram 2: Divergent Synthesis Workflow

Divergence Core 7-Methylkynurenic Acid (Core Scaffold) Cl_Inter 4-Chloro Intermediate (via POCl3) Core->Cl_Inter Chlorination Ester Prodrug Esters (e.g., Glucoconjugates) Core->Ester Esterification Amide C2-Carboxamides (via HATU Coupling) Core->Amide Amide Coupling Amino_Deriv 4-Amino Derivatives (via SNAr with R-NH2) Cl_Inter->Amino_Deriv Nucleophilic Displacement

Caption: Divergent functionalization pathways from the core 7-MeKA scaffold.

Data Summary & Optimization Table

The following table summarizes expected yields and physical properties based on literature precedents for kynurenic acid analogs.

ParameterMethodExpected YieldCritical Control Point
Enamine Formation Ethanol, RT, cat.[4] AcOH85-95%Ensure water-free conditions to drive equilibrium.
Cyclization Dowtherm A, 250°C60-75%Temperature must be >240°C to favor C-alkylation over N-alkylation.
Hydrolysis NaOH, Reflux>90%Avoid pH < 2 during workup to prevent decarboxylation.
Regioselectivity m-Toluidine Substrate~4:1 (7-Me : 5-Me)Recrystallize crude ester from EtOH to remove 5-Me isomer.

Troubleshooting: The "Expertise" Pillar

Issue: Presence of 5-Methyl Isomer

  • Cause: m-Toluidine has two ortho positions relative to the amine. While the position para to the methyl group (forming 7-Me) is sterically favored, the other ortho position (forming 5-Me) is reactive.

  • Solution: If NMR shows a mixture (split peaks in the aromatic region), perform fractional crystallization of the ester intermediate in ethanol. The 7-methyl isomer is typically less soluble and crystallizes first. Do not hydrolyze until the ester is pure.

Issue: Low Yield in Cyclization

  • Cause: Temperature too low.

  • Solution: The reaction is endothermic and requires the high boiling point of diphenyl ether/Dowtherm A. If the solvent boils below 240°C, the reaction will stall or produce the amide byproduct.

References

  • Conrad, M., & Limpach, L. (1887).[1] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Hydroxyquinolines and 4-Chloroquinolines. Journal of the American Chemical Society. (Foundational protocol for 4,7-dichloroquinoline and related analogs).

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews. (Establishes biological relevance of the scaffold).
  • Carpenedo, R., et al. (2002). Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs. Neuropharmacology. (Details esterification and BBB transport strategies).

  • Heidelberger, C., et al. (1955). Synthesis of 4-Amino-7-methylquinoline. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Antimicrobial Profiling of 4-Hydroxy-7-methylquinoline-2-carboxylic Acid (HMQCA) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the methodological framework for evaluating 4-Hydroxy-7-methylquinoline-2-carboxylic acid (HMQCA) and its derivatives in antimicrobial assays. HMQCA represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with bacterial signaling molecules (e.g., Pseudomonas Quinolone Signal - PQS) and fluoroquinolone antibiotics.

While the parent molecule often exhibits moderate baseline activity, its primary utility lies as a chelating ligand and a lipophilic precursor . The 2-carboxylic acid and 4-hydroxyl moieties form a bidentate pocket capable of sequestering essential bacterial metal ions (Fe³⁺, Zn²⁺) or delivering toxic metals (Cu²⁺, Ag⁺) across bacterial membranes.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening HMQCA as a core scaffold for gyrase inhibitors.

  • Metallodrug Screening: Evaluating "Chelation-Enhanced" antimicrobial activity.

  • Quorum Sensing Interference: Investigating PQS antagonism in Gram-negative bacteria.

Chemical Handling & Preparation[1][2]

HMQCA is an amphoteric molecule with poor aqueous solubility at neutral pH. Proper stock preparation is critical to prevent microprecipitation, which causes "false negative" MIC results.

Protocol A: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Solvent Selection: Use 100% DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers for the master stock; the carboxylic acid moiety may require pH adjustment to >8.0 for aqueous solubility, which can be toxic to bacteria.

  • Weighing: Weigh approximately 2.17 mg of HMQCA (MW ≈ 217.22 g/mol ) into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30 seconds.

    • Note: If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do not filter sterilize DMSO stocks using standard cellulose acetate filters (DMSO dissolves them). Use PTFE or Nylon syringe filters (0.22 µm) if filtration is strictly necessary, though aseptic preparation is preferred.

Standard Minimum Inhibitory Concentration (MIC) Assay

This protocol aligns with CLSI M07-A10 standards but includes modifications specific to quinoline-carboxylic acids to account for their metal-chelating properties.

Experimental Logic

Standard Mueller-Hinton Broth (MHB) has variable cation levels. Because HMQCA activity can be modulated by divalent cations (Mg²⁺, Ca²⁺), Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory to ensure reproducibility.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: CAMHB (Ca²⁺: 20-25 mg/L; Mg²⁺: 10-12.5 mg/L).

  • Readout: Resazurin (Alamar Blue) or OD₆₀₀ turbidity.

Workflow Diagram (DOT)

MIC_Workflow Stock HMQCA Stock (10mM in DMSO) Dilution Intermediate Dilution (2x Conc in CAMHB) Stock->Dilution 1:50 Dilution (Max 2% DMSO) Plate 96-Well Plate (Serial Dilution) Dilution->Plate 100 µL/well Incubate Incubation (37°C, 16-20h) Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate 100 µL/well Readout Readout (OD600 / Resazurin) Incubate->Readout

Figure 1: Standard Broth Microdilution Workflow for HMQCA. Note the intermediate dilution step to reduce DMSO shock.

Step-by-Step Procedure
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the 2x HMQCA intermediate solution (from Protocol A, diluted in media) into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix 3x. Repeat down to column 10.[1][2] Discard the final 100 µL.

    • Result: Linear gradient (e.g., 64 µg/mL to 0.125 µg/mL).

    • Controls: Column 11 is Growth Control (Bacteria + DMSO only). Column 12 is Sterility Control (Media only).

  • Inoculation: Prepare a 0.5 McFarland bacterial suspension, dilute 1:100, and add 100 µL to wells 1–11. Final cell density: ~5 × 10⁵ CFU/mL.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout:

    • Visual: Look for turbidity pellets.[3]

    • Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate 1–2 hours. Blue = Inhibition; Pink = Growth.

Advanced Protocol: Metallodrug Screening (Chelation Assay)

HMQCA derivatives often show potentiated activity when complexed with transition metals. The "free acid" may have poor membrane permeability, but a neutral Metal-Ligand complex can penetrate via passive diffusion.

Experimental Logic

We compare the MIC of the Free Ligand (HMQCA) vs. the Metal Complex (M-HMQCA) .

  • Hypothesis: If MIC(Complex) << MIC(Ligand), the mechanism involves metal delivery (Trojan Horse) or the metal is essential for binding the target (e.g., DNA backbone).

Mechanism of Action Diagram (DOT)

MOA_Chelation cluster_0 Extracellular Space Ligand Free HMQCA (Anionic/Neutral) Complex Neutral Metal Complex (Lipophilic) Ligand->Complex Chelation Metal Metal Ion (Zn++, Cu++, Ag+) Metal->Complex Membrane Bacterial Membrane (Lipid Bilayer) Complex->Membrane Passive Diffusion Target Intracellular Target (DNA Gyrase / ROS Gen) Membrane->Target Dissociation / Binding

Figure 2: Chelation-Facilitated Transport Mechanism. The neutral complex penetrates the membrane more effectively than the charged free ligand.

Protocol Modifications
  • Complex Formation (In-Situ):

    • Mix HMQCA (Stock) with Metal Chloride (ZnCl₂, CuCl₂, or AgNO₃) in a 2:1 molar ratio (Ligand:Metal) in the intermediate dilution tube.

    • Incubate at Room Temp for 30 mins before adding to the plate.

  • Control Arms:

    • Arm A: HMQCA only.

    • Arm B: Metal Salt only (to rule out metal toxicity).

    • Arm C: HMQCA + Metal (The Complex).

  • Interpretation:

    • Synergy: If MIC(C) is 4-fold lower than MIC(A) and MIC(B).

    • Indifference: If MIC(C) ≈ MIC(A).

Data Analysis & Reporting

Report data using the following structure to ensure comparability across studies.

Table 1: Example Data Layout
Compound IDOrganismMIC (µg/mL)MBC (µg/mL)Activity Type
HMQCA (Parent)S. aureus64>128Bacteriostatic
HMQCA-Zn ComplexS. aureus816Bactericidal
HMQCA (Parent)E. coli>128NDInactive
Ciprofloxacin (Ctrl)S. aureus0.51.0Bactericidal
Key Definitions
  • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.[3]

  • MBC (Minimum Bactericidal Concentration): Concentration killing ≥99.9% of the initial inoculum (determined by plating well contents onto agar).

  • Eagle Effect: Be aware of paradoxical growth at high concentrations (seen in some quinolones due to protein synthesis inhibition preventing lysis). If turbidity reappears at high doses, note it as "Paradoxical Effect."

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] Wayne, PA: CLSI. Link

  • Prachayasittikul, V., et al. (2013). "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." EXCLI Journal, 12, 1159–1173. Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2), 163–175. Link

  • Khedkar, V., et al. (2021).[5][6] "Antibacterial Properties of Quinoline Derivatives: A Mini-Review." Biointerface Research in Applied Chemistry, 12(5), 6078-6092.[5] Link

  • Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews, 35(2), 247–274. Link

Sources

Application Notes and Protocols: 4-Hydroxy-7-methylquinoline-2-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the principles, applications, and experimental protocols for utilizing 4-Hydroxy-7-methylquinoline-2-carboxylic acid as a versatile fluorescent probe. The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, and this particular derivative offers unique photophysical properties amenable to a range of bio-imaging and sensing applications.[1] This guide is intended to provide both the foundational knowledge and the practical steps necessary for the successful implementation of this probe in a research setting.

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline-based fluorophores have emerged as powerful tools in bio-imaging due to their tunable photophysical properties, high sensitivity, and relatively small size, which minimizes perturbation of biological systems.[2] Their utility spans the detection of metal ions, reactive oxygen species, and changes in the cellular microenvironment.[1][3] The fluorescence of many quinoline derivatives is sensitive to factors such as solvent polarity, pH, and binding to target analytes, making them excellent candidates for the rational design of molecular probes.[2] 4-Hydroxy-7-methylquinoline-2-carboxylic acid belongs to this important class of molecules, and its specific substitution pattern influences its spectral characteristics and potential applications.

Physicochemical and Spectroscopic Properties

The successful application of any fluorescent probe hinges on a thorough understanding of its intrinsic properties. The key parameters for 4-Hydroxy-7-methylquinoline-2-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[4] (for the closely related 7-methylquinoline-2-carboxylic acid)
Molecular Weight 203.19 g/mol Calculated
Excitation Maximum (λex) To be determined experimentallyN/A
Emission Maximum (λem) To be determined experimentallyN/A
Molar Absorptivity (ε) To be determined experimentallyN/A
Quantum Yield (Φ) To be determined experimentallyN/A
Solubility Soluble in DMSO, DMF, and aqueous buffers at physiological pHGeneral knowledge for similar compounds
Purity ≥95% recommended for experimental useGeneral laboratory standard

Note: The exact photophysical properties (λex, λem, ε, Φ) are highly dependent on the solvent environment and may shift upon binding to a target analyte. It is crucial to characterize these properties under the specific experimental conditions to be used.

Principle of Operation and Potential Applications

The fluorescence of 4-Hydroxy-7-methylquinoline-2-carboxylic acid is likely to be modulated by mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[1] The presence of the hydroxyl and carboxylic acid groups provides potential coordination sites for metal ions, which can alter the electronic properties of the fluorophore and lead to a change in fluorescence intensity (chelation-enhanced fluorescence, CHEF) or a spectral shift.[5]

Potential Applications Include:

  • Sensing of Metal Ions: The quinoline core, particularly with hydroxyl and carboxyl substituents, is a well-known chelator for various metal ions, including Zn²⁺, Cu²⁺, and Al³⁺.[3][5][6] Binding of a metal ion can restrict intramolecular rotations and block non-radiative decay pathways, leading to a "turn-on" fluorescence response.

  • pH Sensing: The protonation state of the hydroxyl and carboxylic acid groups will change with pH, which can significantly impact the fluorescence properties. This allows for the potential use of this probe to measure pH changes in cellular compartments.[2]

  • Live-Cell Imaging: Due to its relatively small size and potential for cell permeability, this probe can be used for fluorescence microscopy of living cells to visualize the distribution and dynamics of its target analyte.[7]

Experimental Protocols

The following protocols provide a general framework for the use of 4-Hydroxy-7-methylquinoline-2-carboxylic acid. Optimization may be required for specific applications and cell types.

Synthesis of 4-Hydroxy-7-methylquinoline-2-carboxylic acid

A potential synthetic route could involve the reaction of 3-amino-4-methylphenol with pyruvic acid in the presence of an acid catalyst. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow Start Starting Materials: 3-amino-4-methylphenol Pyruvic Acid Reaction Doebner-von Miller Reaction (or similar cyclization) Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Product 4-Hydroxy-7-methylquinoline-2-carboxylic acid Purification->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: Generalized synthetic workflow for 4-Hydroxy-7-methylquinoline-2-carboxylic acid.

Preparation of Stock Solutions

Causality: A concentrated stock solution in an appropriate organic solvent is necessary for accurate and reproducible dilutions into aqueous experimental media, where the probe may have lower solubility. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.

  • Materials:

    • 4-Hydroxy-7-methylquinoline-2-carboxylic acid (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh a precise amount of 4-Hydroxy-7-methylquinoline-2-carboxylic acid (e.g., 1 mg).

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mM). For 1 mg of a compound with a molecular weight of 203.19 g/mol , add 4.92 mL of DMSO for a 1 mM stock.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

In Vitro Spectroscopic Characterization

Causality: Before cellular application, it is essential to determine the probe's spectral properties in a relevant buffer system. This will inform the optimal instrument settings for fluorescence measurements and confirm the probe's responsiveness to its target analyte.

  • Materials:

    • 1 mM stock solution of the probe in DMSO

    • Experimental buffer (e.g., PBS, HEPES, Tris-HCl at the desired pH)

    • Analyte stock solution (e.g., 10 mM ZnCl₂ in deionized water)

    • Quartz cuvettes

    • Spectrofluorometer

    • UV-Vis spectrophotometer

  • Procedure:

    • Determine Excitation and Emission Maxima:

      • Dilute the probe stock solution to a final concentration of 1-10 µM in the experimental buffer.

      • Record the absorbance spectrum using a UV-Vis spectrophotometer to identify the absorption maximum (λabs).

      • Using the spectrofluorometer, set the excitation wavelength to the λabs and scan the emission spectrum to find the emission maximum (λem).

      • Set the emission wavelength to the λem and scan the excitation spectrum to find the excitation maximum (λex).

    • Titration with Analyte:

      • To a cuvette containing the probe at a fixed concentration (e.g., 5 µM) in buffer, incrementally add small aliquots of the analyte stock solution.

      • After each addition, mix gently and record the fluorescence emission spectrum.

      • Plot the fluorescence intensity at the λem against the analyte concentration to determine the detection range and binding affinity.

Live-Cell Imaging Protocol

Causality: This protocol outlines the steps for loading the fluorescent probe into live cells and visualizing its intracellular distribution and response to a stimulus. The goal is to achieve sufficient intracellular probe concentration for a strong signal without causing cytotoxicity.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Cell_Culture 1. Seed cells on -glass-bottom dishes Probe_Prep 2. Prepare probe working solution in cell culture medium Cell_Culture->Probe_Prep Incubation 3. Incubate cells with probe (e.g., 30-60 min at 37°C) Probe_Prep->Incubation Wash 4. Wash cells with fresh medium to remove excess probe Incubation->Wash Stimulation 5. (Optional) Add stimulus (e.g., metal ion, pH change) Wash->Stimulation Imaging 6. Image cells using fluorescence microscope Stimulation->Imaging Analysis 7. Analyze image data (e.g., intensity quantification) Imaging->Analysis

Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.

  • Cell Preparation:

    • Seed the cells of interest (e.g., HeLa, HEK293) onto glass-bottom dishes or chamber slides appropriate for fluorescence microscopy.

    • Culture the cells in a suitable medium until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of 4-Hydroxy-7-methylquinoline-2-carboxylic acid by diluting the DMSO stock into pre-warmed cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration typically ranges from 1 to 10 µM. It is crucial to keep the final DMSO concentration below 0.5% to avoid cytotoxicity.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined empirically.

    • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed medium or buffer to remove any extracellular probe.

  • Fluorescence Microscopy:

    • Mount the dish or slide on the stage of a fluorescence microscope equipped with the appropriate filter set (determined from the in vitro spectroscopic characterization).

    • Acquire images using the optimal excitation and emission wavelengths.

    • If investigating the response to a stimulus (e.g., addition of a metal ion), acquire a baseline image before adding the stimulus and then capture a time-series of images to monitor the change in fluorescence.

Data Analysis and Interpretation

The analysis will depend on the specific experiment. For quantitative analysis of fluorescence changes, image analysis software (e.g., ImageJ/Fiji) can be used to measure the mean fluorescence intensity within defined regions of interest (ROIs), such as individual cells or subcellular compartments. The change in fluorescence can then be correlated with the experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Fluorescence Signal - Insufficient probe concentration or incubation time.- Incorrect filter set on the microscope.- Photobleaching.- Increase probe concentration or incubation time.- Verify filter specifications match the probe's λex/λem.- Reduce excitation light intensity or exposure time.
High Background Fluorescence - Incomplete removal of extracellular probe.- Probe binding to the dish/slide surface.- Increase the number and duration of wash steps.- Use high-quality, low-fluorescence imaging dishes.
Cell Death/Toxicity - Probe concentration is too high.- DMSO concentration is too high.- Prolonged incubation or light exposure.- Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Ensure the final DMSO concentration is <0.5%.- Minimize incubation time and light exposure.

References

  • Vertex AI Search. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Chenoweth, D. M., et al. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. Retrieved from 2

  • Farha, F., et al. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing). Retrieved from 6

  • Tian, Y., et al. (2020). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry - ACS Publications.
  • Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Alfa Chemistry. (n.d.). CAS 75434-10-5 7-Methylquinoline-2-carboxylic acid.
  • MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.

Sources

"NMR spectroscopy techniques for 4-Hydroxy-7-methylquinoline-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the structural elucidation of 4-Hydroxy-7-methylquinoline-2-carboxylic acid (also known as 7-Methylkynurenic acid).[1] While the IUPAC name suggests a hydroxy-quinoline structure, solution-state NMR in polar aprotic solvents (DMSO-d₆) reveals a dominant 4-quinolone (keto) tautomer.[1] This protocol addresses the specific challenges of solubility, tautomeric equilibrium, and the unambiguous assignment of the quaternary carbons using 1D and 2D NMR techniques.[1]

Introduction & Chemical Context

7-Methylkynurenic acid is a potent antagonist at the glycine site of the NMDA receptor.[1] Structurally, it presents two critical analytical challenges:

  • Tautomerism: The molecule exists in dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo-1,4-dihydro) forms.[1] In DMSO-d₆, the equilibrium shifts almost exclusively to the keto form, significantly affecting chemical shift predictions.[1]

  • Solubility: The zwitterionic nature of the carboxylic acid and the basic nitrogen leads to poor solubility in non-polar solvents (CDCl₃) and neutral water.[1]

Tautomeric Equilibrium (The "Hidden" Structure)

Researchers often look for a phenolic -OH signal.[1] However, in DMSO, the proton resides on the nitrogen (N1), and the C4 position exhibits ketone character.[1]

Tautomerism cluster_0 Minor Form (Enol) cluster_1 Dominant Form (DMSO-d6) Enol 4-Hydroxyquinoline (Aromatic C-OH) Keto 4-Quinolone (C=O, N-H) Enol->Keto Solvent Stabilization (DMSO/H2O)

Figure 1: Tautomeric shift. In polar media, the equilibrium favors the 4-quinolone form, characterized by a downfield C4 signal (~177 ppm).[1]

Sample Preparation Protocol

Safety Note: This compound is a bioactive NMDA antagonist.[1] Handle with standard PPE.[1]

Method A: Standard Characterization (Recommended)
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.[1]

  • Concentration: 10–15 mg in 600 µL solvent.

  • Procedure:

    • Weigh 10 mg of solid into a clean vial.

    • Add 600 µL DMSO-d₆.[1]

    • Critical Step: If the solution is cloudy, sonicate for 5 minutes at 40°C. Kynurenic acid derivatives form strong intermolecular hydrogen bonds (dimers) that resist solvation.[1]

    • Transfer to a 5mm NMR tube.[1]

Method B: Aqueous Studies (Physiological Mimic)
  • Solvent: D₂O with NaOD (Sodium Deuteroxide).[1]

  • Rationale: The molecule is insoluble in neutral D₂O.[1] It must be converted to its dianion (carboxylate + phenolate/enolate) to dissolve.[1]

  • Procedure: Add 1-2 equivalents of NaOD (40% in D₂O) to solubilize.[1] Note: This locks the molecule in a specific ionic state, shifting peaks upfield compared to DMSO.[1]

1H NMR Assignment Strategy (400 - 600 MHz)

In DMSO-d₆, the spectrum is defined by a characteristic singlet for H3 and an AMX-type aromatic pattern for the benzenoid ring (due to the 7-methyl substituent).[1]

Table 1: Expected 1H NMR Chemical Shifts (DMSO-d₆)

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
COOH 13.0 - 14.0Broad Singlet1HCarboxylic acid proton.[1] Often invisible if water content is high.[1]
NH (N1) 11.5 - 12.0Broad Singlet1HDiagnostic: Confirms the quinolone (keto) tautomer.[1]
H5 8.05Doublet (J~8.[1]5)1HDeshielded by peri-interaction with C4-carbonyl.[1]
H8 7.75Singlet (broad)1HIsolated by 7-Me.[1] May show tiny meta-coupling to H6.[1]
H6 7.25dd (J~8.5, 1.[1]5)1HCoupled ortho to H5 and meta to H8.
H3 6.60 - 6.90Singlet1HDiagnostic: Olefinic proton of the quinolone ring.[1] Very sharp.
7-CH₃ 2.45Singlet3HMethyl group attached to the aromatic ring.[1]

Self-Validation Check:

  • Is the H3 peak a singlet around 6.7 ppm? (Yes = 2-substituted quinolone).[1][2][3][4]

  • Is the H8 peak a singlet/broad singlet? (Yes = 7-substitution blocks ortho coupling).[1]

  • Is the NH visible? (If yes, the sample is dry; if no, check for water exchange).[1]

13C NMR & 2D Elucidation

The carbon spectrum is the ultimate proof of structure, particularly for distinguishing the carboxylic acid from the C4 ketone.[1]

Table 2: Key 13C NMR Shifts (DMSO-d₆)

CarbonShift (δ, ppm)TypeHMBC Correlations (Optimized for 8Hz)
C4 (C=O) 177.0 QuaternaryStrong correlation from H5 and H3 .[1]
COOH 162.0 - 165.0QuaternaryCorrelation from H3 (weak/long range).[1]
C2 145.0 - 150.0QuaternaryStrong correlation from H3 .[1]
C7 ~142.0QuaternaryStrong correlation from 7-CH₃ .[1]
C3 ~106.0 - 108.0CHHSQC to H3 singlet.[1]

Experimental Workflow (DOT Diagram):

Workflow cluster_check Validation Gate Start Sample in DMSO-d6 H1 1H NMR (Confirm Purity & H3 Singlet) Start->H1 C13 13C NMR (Locate C=O at ~177ppm) H1->C13 HSQC HSQC (Assign Protonated Carbons) C13->HSQC Identify CH HMBC HMBC (Connect Quaternary C2, C4, C7) HSQC->HMBC Link Fragments Check C4 > 170 ppm? H3 is Singlet? HMBC->Check

Figure 2: Step-by-step elucidation workflow. The HMBC step is critical to link the isolated methyl group to the core ring.[1]

Detailed Experimental Parameters

To ensure reproducibility and "Trustworthiness" (E-E-A-T), use these specific acquisition parameters.

A. 1H NMR (Quantitative)
  • Pulse Angle: 30° (to ensure relaxation).

  • Relaxation Delay (d1): 5.0 seconds . (Crucial: The H3 and aromatic protons relax slowly; short delays will distort integration ratios).[1]

  • Scans (ns): 16 or 64.

  • Spectral Width: 15 ppm (to catch the COOH/NH).[1]

B. HMBC (Heteronuclear Multiple Bond Correlation)
  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
  • Why? The coupling between the methyl protons and C7, or H3 and C4/C2, typically falls in the 7-9 Hz range.[1]

  • Interpretation: Look for the cross-peak between the Methyl (2.45 ppm) and C7 (~142 ppm) .[1] This anchors the substituent position.[1]

Troubleshooting Common Issues

SymptomCauseSolution
Broad/Missing COOH or NH Chemical exchange with water in DMSO.[1]Dry the sample or add a molecular sieve.[1] Alternatively, ignore if structural assignment is otherwise clear.
Double Peaks (Split signals) Rotamers or impurities?Unlikely for this rigid system.[1] Check for dimerization . Run the sample at 50°C to break H-bonds and sharpen peaks.
H3 Peak Missing Deuterium exchange.If using D₂O/NaOD, the H3 proton is acidic and can exchange with D₂O over time (disappearing from 1H spectrum).[1]

References

  • ChemicalBook. (2023).[1] NMR Spectrum of 7-Methylkynurenic Acid (Generic Quinoline Derivatives).

  • National Institute of Standards and Technology (NIST). Kynurenic Acid Derivatives Mass/NMR Data.

  • SDBS. Spectral Database for Organic Compounds, SDBS No. 1358 (Related: 4-Hydroxyquinoline-2-carboxylic acid). [1]

  • PubChem. 7-Methylkynurenic acid Compound Summary. [1]

  • Gottlieb, H. E., et al. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][5][6] Chem. (For DMSO/Water impurity validation). [1]

Sources

Application Note: 4-Hydroxy-7-methylquinoline-2-carboxylic Acid (7-MeKA) in Drug Design

[1]

Introduction & Pharmacological Significance[1][2]

4-Hydroxy-7-methylquinoline-2-carboxylic acid, commonly referred to as 7-Methylkynurenic Acid (7-MeKA) , is a pivotal tool compound in neuropharmacology.[1] It functions as a competitive antagonist at the glycine co-agonist site (strychnine-insensitive site) of the N-methyl-D-aspartate (NMDA) receptor.[1]

While the endogenous parent compound, Kynurenic Acid (KYNA), is a broad-spectrum antagonist with low affinity, the introduction of a methyl group at the 7-position significantly alters the molecule's lipophilicity and binding kinetics. In drug design, 7-MeKA serves two critical roles:

  • Pharmacophore Validation: It helps define the hydrophobic tolerance of the receptor's binding pocket (specifically the region interacting with the quinoline benzenoid ring).

  • Neuroprotective Scaffold: It acts as a lead structure for developing agents against excitotoxicity-mediated disorders (e.g., stroke, neuropathic pain) without the severe side effects associated with ion-channel blockers (like MK-801).[1]

Chemical Biology & Structure-Activity Relationship (SAR)

The potency of kynurenic acid derivatives is governed by substitution on the benzenoid ring. The 7-position is critical for hydrophobic interaction within the glycine binding pocket.[1]

SAR Logic[1]
  • Parent (KYNA): Weak affinity (IC50 ~ 40-50 µM).[1]

  • 7-Chloro (7-Cl-KYNA): High affinity (IC50 ~ 0.5 µM).[1][2] The electron-withdrawing chlorine enhances acidity and lipophilic interaction.[1]

  • 7-Methyl (7-MeKA): Moderate-High affinity.[1] The methyl group probes the steric bulk tolerance of the pocket. Unlike the chloro-derivative, the methyl group is electron-donating, which slightly alters the pKa of the 4-hydroxyl group (tautomerizing to 4-keto), affecting hydrogen bond donor capability.[1]

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural logic used to optimize this scaffold.

SAR_LogicCoreKynurenic Acid Scaffold(4-oxo-1H-quinoline-2-carboxylic acid)Pos2Position 2 (Carboxylate)Essential for Arg/Thr interactionCore->Pos2Pos4Position 4 (OH/Keto)H-Bond DonorCore->Pos4Pos7Position 7 (Substituent)Hydrophobic Pocket InteractionCore->Pos7MeKA7-Methyl Derivative(Probes Steric Tolerance)Pos7->MeKA +CH3 (Lipophilic)ClKA7-Chloro Derivative(Enhances Potency)Pos7->ClKA +Cl (Electronic/Lipophilic)

Figure 1: Pharmacophore dissection of the Kynurenic Acid scaffold.[1] The 7-position is the primary modulator of potency via hydrophobic interactions.[1]

Protocol: Chemical Synthesis (Conrad-Limpach Method)[1]

Objective: Synthesize high-purity 4-hydroxy-7-methylquinoline-2-carboxylic acid for biological assay. Principle: This protocol utilizes the thermal cyclization of an enamine formed from m-toluidine and dimethyl acetylenedicarboxylate (DMAD).[1]

Materials
  • m-Toluidine (CAS: 108-44-1)[1]

  • Dimethyl acetylenedicarboxylate (DMAD) (CAS: 762-42-5)[1]

  • Diphenyl ether (Dowtherm A)

  • Methanol, NaOH, HCl

Step-by-Step Methodology
  • Enamine Formation (Michael Addition):

    • Dissolve m-toluidine (10 mmol) in anhydrous methanol (20 mL).

    • Dropwise add DMAD (10 mmol) at 0°C under stirring.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Evaporate solvent to yield the yellow oily enamine intermediate (dimethyl (3-methylanilino)maleate).[1]

  • Thermal Cyclization (Conrad-Limpach):

    • Heat diphenyl ether (20 mL) to 250°C (reflux).

    • Critical Step: Add the enamine intermediate dropwise into the boiling solvent. Rapid addition is necessary to prevent polymerization, but caution is required due to vigorous boiling.

    • Maintain reflux for 30 minutes. The solution will darken.

    • Cool to RT. Add hexane (50 mL) to precipitate the ester product.[1] Filter and wash with hexane.

  • Hydrolysis (Saponification):

    • Suspend the ester in 2N NaOH (20 mL).

    • Reflux for 1 hour until the solid dissolves (formation of sodium salt).

    • Cool on ice.[1][3] Acidify carefully with 6N HCl to pH 2.0.[1]

    • The free acid (7-MeKA) will precipitate as a white/off-white solid.[1]

    • Recrystallize from DMF/Water or Ethanol.[1]

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of ethyl/methyl ester protons. Confirm the singlet for the 7-methyl group (~2.4 ppm) and the aromatic region integration.[1]

  • Fluorescence: The product should exhibit strong blue fluorescence under UV (365 nm).[1]

Protocol: In Vitro NMDA Glycine-Site Binding Assay[1][5][6]

Objective: Determine the binding affinity (

Materials
  • Tissue: Rat Cerebral Cortex membranes (washed and frozen).

  • Radioligand:

    
    -MDL 105,519 (High affinity glycine antagonist) or 
    
    
    -Glycine.[1]
  • Non-specific control: 1 mM Glycine or 100 µM 5,7-Dichlorokynurenic acid.[1]

  • Buffer: 50 mM Tris-Acetate, pH 7.4.

Workflow Diagram

Binding_AssayMembraneRat CortexMembranesIncubationIncubation(60 min @ 4°C)Membrane->Incubation+ [3H]-Ligand+ 7-MeKA (Var. Conc.)FilterVacuum Filtration(Glass Fiber Filters)Incubation->FilterTerminates ReactionCountScintillationCountingFilter->CountMeasure CPMAnalysisData Analysis(Sigmoidal Fit)Count->AnalysisCalculate IC50

Figure 2: Radioligand displacement workflow for determining binding affinity.

Detailed Procedure
  • Membrane Prep: Thaw rat cortical membranes.[1] Wash 3x in Tris-Acetate buffer to remove endogenous glycine (Critical: Endogenous glycine interferes with the assay). Resuspend to a protein concentration of 0.2 mg/mL.

  • Plate Setup: Use a 96-well plate format.

    • Total Binding: Membrane + Radioligand + Buffer.[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 1 mM Glycine.[1]

    • Experimental: Membrane + Radioligand + 7-MeKA (Concentration range:

      
       M to 
      
      
      M).[1]
  • Incubation: Incubate for 60 minutes at 4°C. (Low temperature prevents receptor degradation and reduces low-affinity specific binding).

  • Harvesting: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding). Wash 3x with ice-cold buffer.[1]

  • Data Analysis: Plot % Specific Binding vs. Log[7-MeKA]. Fit to a one-site competition model to derive

    
    .[1] Calculate 
    
    
    using the Cheng-Prusoff equation.[1]

Application Data & Troubleshooting

Expected Results
CompoundIC50 (Glycine Site)Solubility (pH 7.[1]4)BBB Permeability
Glycine ~0.2 µMHighLow
7-Cl-KYNA 0.5 - 1.0 µMLowVery Low
7-MeKA 2.0 - 5.0 µM Low Very Low
MK-801 Inactive (Channel blocker)HighHigh
Troubleshooting Guide
  • Issue: High Non-Specific Binding.

    • Cause: Radioligand sticking to filters.[1]

    • Solution: Pre-soak filters in 0.3% PEI for at least 2 hours.[1]

  • Issue: Poor Solubility of 7-MeKA.

    • Cause: The zwitterionic nature of the acid.

    • Solution: Dissolve stock in 0.1 N NaOH or DMSO.[1] Do not dissolve in neutral water or acid.[1] Dilute into buffer immediately before use.

Drug Design Implications: Crossing the Barrier

A major limitation of 4-Hydroxy-7-methylquinoline-2-carboxylic acid is its inability to cross the Blood-Brain Barrier (BBB) due to the polar carboxylic acid and hydroxyl groups.[1]

Current Strategies:

  • Prodrugs: Esterification of the C2-carboxylic acid (e.g., ethyl or glucose esters) increases lipophilicity. The ester is hydrolyzed by brain esterases to release the active 7-MeKA.[1]

  • Bioisosteres: Replacing the carboxylic acid with a phosphonate or tetrazole ring to alter pKa and transport properties.

References

  • Leeson, P. D., et al. (1991).[4] Kynurenic acid derivatives.[5][4][6] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor.[1][2][7] Journal of Medicinal Chemistry.[1][4][8]

  • Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex.[1][2][7] Proceedings of the National Academy of Sciences.

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews.[1]

  • McQuaid, L. A., et al. (1992). Rigid analogues of glycine site NMDA antagonists: synthesis and structure-activity relationships.[1] Journal of Medicinal Chemistry.[1][4][8]

Application Notes and Protocols for the Development of Enzyme Inhibitors with a Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition

The quinoline scaffold, a bicyclic aromatic heterocycle, holds a position of prominence in medicinal chemistry and drug discovery. Its rigid structure, coupled with numerous sites for functionalization, provides a versatile framework for the design of potent and selective enzyme inhibitors. The presence of a nitrogen atom influences the electronic properties of the ring system, allowing for a range of interactions with biological targets. This adaptability has led to the development of numerous FDA-approved drugs incorporating the quinoline motif, particularly in the realms of oncology and infectious diseases.

Quinoline-based compounds have demonstrated inhibitory activity against a wide array of enzyme classes, including but not limited to:

  • Kinases: Crucial regulators of cellular signaling pathways, often implicated in cancer.

  • Acetylcholinesterase (AChE): A key enzyme in the nervous system, targeted for the treatment of Alzheimer's disease.

  • Carbonic Anhydrases (CAs): Involved in pH regulation and other physiological processes, with inhibitors used as diuretics and for other therapeutic purposes.

  • DNA-Interacting Enzymes: Including topoisomerases, polymerases, and DNA methyltransferases, which are critical for DNA replication and repair.

  • Tubulin: The protein subunit of microtubules, a target for anticancer agents that disrupt cell division.

This guide provides a comprehensive overview of the key stages in the development of enzyme inhibitors based on the quinoline scaffold, from initial synthesis and screening to lead optimization. The protocols and insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical scaffold.

Part 1: Synthesis of a Quinoline-Based Compound Library

The successful development of quinoline-based enzyme inhibitors begins with the synthesis of a diverse library of compounds. The choice of synthetic route will depend on the desired substitution patterns and the available starting materials. Several classical and modern methods are at the disposal of the medicinal chemist.

Foundational Synthetic Strategies

A number of named reactions have stood the test of time for their reliability in constructing the quinoline core:

  • Skraup Synthesis: This is a classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. While effective, the reaction can be highly exothermic and may require careful control.

  • Friedländer Annulation: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method is often catalyzed by acids or bases.

  • Combes Quinoline Synthesis: In this reaction, an aniline is reacted with a β-diketone under acidic conditions.

  • Doebner-von Miller Reaction: This method utilizes the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a Lewis or Brønsted acid.

A Modern One-Pot Approach: Graphene Oxide-Catalyzed Friedländer Annulation

Recent advances have focused on developing more efficient and environmentally friendly "green" synthetic methods. One such approach is the use of graphene oxide as a heterogeneous catalyst in the Friedländer annulation. This method offers high yields, shorter reaction times, and the ability to recycle the catalyst.

Protocol: One-Pot Synthesis of a Functionalized Quinoline

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl carbonyl compound (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and graphene oxide (20 mg).

  • Solvent Addition: Add methanol (5 mL) to the flask.

  • Reaction Conditions: Stir the mixture at 70°C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the graphene oxide catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Graphene Oxide as a Catalyst: The acidic nature of graphene oxide, due to the presence of carboxylic acid and hydroxyl groups on its surface, facilitates the condensation and cyclization steps of the Friedländer annulation. Its large surface area also enhances the reaction rate.

  • Methanol as Solvent: Methanol is a suitable solvent for this reaction as it effectively dissolves the reactants and is relatively easy to remove during work-up.

  • Excess of α-Methylene Carbonyl Compound: A slight excess of the α-methylene carbonyl compound is used to ensure the complete consumption of the limiting 2-aminoaryl carbonyl compound.

Troubleshooting Common Synthetic Issues
ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or purification losses.Optimize reaction time and temperature. Ensure anhydrous conditions if necessary. Re-evaluate the purification strategy.
Tar Formation Harsh reaction conditions (e.g., strong acids, high temperatures) leading to polymerization.Use milder catalysts or reaction conditions. In the Skraup synthesis, add a moderator like ferrous sulfate.
Difficulty in Purification Presence of closely related impurities or residual starting materials.Employ alternative purification techniques such as recrystallization or preparative HPLC.
Poor Solubility of Reactants Inappropriate solvent choice.Screen a range of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature.

Part 2: High-Throughput Screening (HTS) for Enzyme Inhibition

Once a library of quinoline derivatives has been synthesized, the next crucial step is to screen these compounds for their ability to inhibit the target enzyme. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a cost-effective and time-efficient manner. The choice of assay will depend on the specific enzyme being targeted.

General Principles of HTS Assay Development

A robust HTS assay should be:

  • Sensitive: Able to detect weak inhibitors.

  • Reproducible: Yield consistent results across multiple plates and experiments.

  • Cost-effective: Use minimal amounts of expensive reagents.

  • Amenable to Automation: Compatible with robotic liquid handling systems.

Assay Validation: Before initiating a full-scale HTS campaign, the assay must be rigorously validated. This involves determining key statistical parameters such as the Z'-factor, which is a measure of the statistical effect size and is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Protocol: HTS for Kinase Inhibitors (ADP-Glo™ Kinase Assay)

This protocol provides a template for screening quinoline compounds against a protein kinase using a commercially available luminescent assay that measures the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Quinoline compound library (typically dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare Kinase Reaction Buffer: Prepare the appropriate buffer for your kinase, ensuring it contains all necessary cofactors (e.g., MgCl₂, ATP). The ATP concentration should ideally be at or near the Km for the kinase to detect competitive inhibitors.

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each quinoline compound from your library into the wells of the 384-well plate. Also include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add Kinase and Substrate: Add the kinase and its substrate to the wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Develop Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Read Plate: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

Protocol: HTS for Acetylcholinesterase (AChE) Inhibitors (Ellman's Assay)

This colorimetric assay is a classic and reliable method for screening AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Quinoline compound library

  • Clear, flat-bottom 96-well or 384-well plates

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol:

  • Prepare Reagents: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Compound and Enzyme Addition: Add the quinoline compounds, AChE, and DTNB to the wells of the microplate.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add the substrate (ATCI) to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a set period (e.g., 10-20 minutes).

  • Data Analysis: The rate of the reaction (change in absorbance over time) is proportional to the AChE activity. Calculate the percent inhibition for each compound.

Protocol: HTS for Tubulin Polymerization Inhibitors

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by an increase in light scattering (absorbance).

Materials:

  • Purified tubulin protein

  • GTP solution

  • Tubulin polymerization buffer

  • Quinoline compound library

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare Reagents: Keep all reagents on ice to prevent premature tubulin polymerization.

  • Compound and Tubulin Addition: In pre-warmed (37°C) microplate wells, add the tubulin polymerization buffer, GTP, and the quinoline compounds.

  • Initiate Polymerization: Add the tubulin solution to the wells. The increase in temperature from ice to 37°C will initiate polymerization.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compounds that inhibit polymerization will show a decrease in the rate and extent of the absorbance increase.

Part 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of initial "hits" from the HTS, the process of lead optimization begins. This iterative process involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties. A key component of lead optimization is the development of a Structure-Activity Relationship (SAR).

The Importance of SAR

SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying different parts of the quinoline scaffold and observing the effect on enzyme inhibition, researchers can build a model of the key pharmacophoric elements required for activity. This knowledge guides the design of more potent and selective inhibitors.

Illustrative SAR Table for Quinoline-Based Kinase Inhibitors

CompoundR1R2R3Kinase IC₅₀ (nM)
Lead 1 HHH500
1a -OCH₃HH250
1b H-ClH100
1c HH-NH₂750
1d -OCH₃-ClH50

This is a representative table and does not reflect actual experimental data.

From this illustrative data, one could infer that a methoxy group at R1 and a chlorine atom at R2 are beneficial for activity, while an amine at R3 is detrimental. The combination of the methoxy and chloro substituents in compound 1d results in a synergistic improvement in potency.

Secondary and Confirmatory Assays

Hits identified in the primary HTS should be subjected to a series of secondary and confirmatory assays to eliminate false positives and further characterize their mechanism of action.

  • Dose-Response Curves: Determine the IC₅₀ (half-maximal inhibitory concentration) of the hit compounds by testing them at a range of concentrations.

  • Orthogonal Assays: Use a different assay format to confirm the activity of the hits. For example, if the primary screen was a biochemical assay, a cell-based assay could be used as a secondary screen.

  • Selectivity Profiling: Test the hit compounds against a panel of related enzymes to determine their selectivity. High selectivity is often a desirable feature for a drug candidate to minimize off-target effects.

  • Mechanism of Action (MoA) Studies: Investigate how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization synthesis Quinoline Library Synthesis hts High-Throughput Screening (HTS) synthesis->hts Compound Library hit_id Hit Identification hts->hit_id Primary Hits sar SAR Studies hit_id->sar Validated Hits lead_opt Lead Optimization sar->lead_opt SAR Data lead_opt->sar New Analogs candidate Drug Candidate lead_opt->candidate Optimized Lead

Caption: A generalized workflow for the development of quinoline-based enzyme inhibitors.

kinase_inhibition_pathway cluster_reaction Kinase Reaction ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Product Phosphorylated Product Kinase->Product ADP ADP Kinase->ADP Inhibitor Quinoline Inhibitor Inhibitor->Kinase Inhibition

Caption: Signaling pathway illustrating kinase inhibition by a quinoline-based compound.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2026).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). Cell Chemical Biology. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (1993). PubMed. [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Journal of Molecular Structure.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). Current Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances. [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2014). Expert Opinion on Drug Discovery. [Link]

  • Efficient Drug Lead Discovery and Optimization. (2011). Accounts of Chemical Research. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). ResearchGate. [Link]

  • Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). RSC Advances. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2016). Journal of the Korean Chemical Society. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. (2009). Tuberculosis (Edinburgh, Scotland). [Link]

  • High-throughput screening assays for the identification of chemical probes. (2011). Nature Reviews Drug Discovery. [Link]

  • Structure-based lead-optimization of quinoline-based agents as DNA methyltransferase inhibitors. (2019). ResearchGate. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. [Link]

  • A Review on Biological Activity of Quinoline-based Hybrids. (2024). Current Organic Chemistry. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. edX. [Link]

  • Cell-based high-throughput compound screening reveals functional interaction between oncofetal HMGA2 and topoisomerase I. (2016). Nucleic Acids Research. [Link]

  • LEAD OPTIMIZATION STUDIES ON NOVEL QUINOLINES DERIVATIVES AS CYP- 450 INHIBITOR BY USING IN-SILICO MODULATION. (2023). ResearchGate. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). International Journal of Molecular Sciences. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2017). Journal of Biomolecular Structure and Dynamics. [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024). Biotechnology Journal. [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). Pharmaceuticals. [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology. [Link]

  • SAR of Quinolines.pptx. Slideshare. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxy-7-methylquinoline-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers synthesizing 4-Hydroxy-7-methylquinoline-2-carboxylic acid . This guide is structured to address the specific chemical challenges associated with the Conrad-Limpach and related cyclization methodologies.

Status: Operational Lead Scientist: Senior Application Scientist, Process Chemistry Division Topic: Optimization, Troubleshooting, and Purification of 7-Methyl Substituted Kynurenic Acid Analogs

Executive Technical Overview

The synthesis of 4-Hydroxy-7-methylquinoline-2-carboxylic acid (an analog of Kynurenic Acid) is classically achieved via the Conrad-Limpach cyclization using m-toluidine and diethyl oxaloacetate. While the pathway appears straightforward, it is fraught with three critical failure points: regioselectivity (formation of the 5-methyl isomer), thermodynamic thresholds (incomplete cyclization), and decarboxylation (instability of the C2-carboxylic acid).

This guide provides a self-validating protocol and a troubleshooting matrix to navigate these challenges.

The "Gold Standard" Protocol

This protocol is optimized for regioselectivity toward the 7-methyl isomer and yield maximization.

Phase A: Enamine Formation (Kinetic Control)

Reagents: m-Toluidine, Diethyl oxaloacetate (sodium salt), HCl (aq), Ethanol.

  • Neutralization: If starting with diethyl sodium oxaloacetate, neutralize with dilute HCl/water and extract the free ester into diethyl ether. Dry and concentrate.

  • Condensation: Mix m-toluidine (1.0 eq) and diethyl oxaloacetate (1.1 eq) in anhydrous ethanol.

  • Catalysis: Add catalytic glacial acetic acid (0.5 mL/10 mmol).

  • Water Removal: Reflux for 4–6 hours using a Dean-Stark trap (if using benzene/toluene) or molecular sieves (if using EtOH) to drive the equilibrium.

    • Checkpoint: Monitor TLC.[1][2] The disappearance of aniline is critical.

  • Isolation: Evaporate solvent to yield the crude enamine (diethyl (3-methylphenylamino)butenedioate). Do not purify vigorously; use crude for cyclization.

Phase B: Thermal Cyclization (Thermodynamic Control)

Reagents: Diphenyl ether (or Dowtherm A).[3]

  • Pre-heating: Heat the solvent (Diphenyl ether, 10 mL/g of reactant) to a rolling reflux (~250°C ).

    • Critical: The temperature must be >240°C. Below this, the reaction stalls or forms side products.

  • Addition: Add the crude enamine dropwise to the boiling solvent.

    • Why: This ensures high dilution and immediate exposure to high thermal energy, favoring the intramolecular cyclization over intermolecular polymerization.

  • Reaction: Maintain reflux for 30–60 minutes. Ethanol is evolved (distill off if possible).

  • Workup: Cool to room temperature. The product (Ethyl 4-hydroxy-7-methylquinoline-2-carboxylate) often precipitates. Dilute with hexane to maximize precipitation. Filter and wash with hexane to remove diphenyl ether.

Phase C: Hydrolysis

Reagents: 10% NaOH (aq), Ethanol.

  • Saponification: Reflux the ester in 10% NaOH/Ethanol (1:1) for 2–3 hours.

  • Acidification: Cool to 0°C. Acidify carefully with 2M HCl to pH 2–3.

  • Filtration: Collect the free acid precipitate.

Visualization: Reaction Pathway & Logic

ConradLimpach Start m-Toluidine + Diethyl Oxaloacetate Enamine Enamine Intermediate (Kinetic Product) Start->Enamine -H2O (Dean-Stark) Cyclization Thermal Cyclization (>250°C, Diphenyl Ether) Enamine->Cyclization Dropwise Addition Ester Ethyl 4-OH-7-Me-quinoline-2-carboxylate (+ 5-Me isomer impurity) Cyclization->Ester -EtOH Ring Closure Hydrolysis Hydrolysis (NaOH) Ester->Hydrolysis Saponification IsomerSep Remove 5-Methyl Isomer Ester->IsomerSep Fractional Crystallization Final 4-Hydroxy-7-methylquinoline- 2-carboxylic acid Hydrolysis->Final HCl Workup

Caption: The Conrad-Limpach pathway emphasizing the critical thermal cyclization step and purification node.

Troubleshooting Dashboard

This section addresses specific failure modes reported by users.

Issue 1: "I see two distinct methyl peaks in NMR (Regioisomer Contamination)."

Diagnosis: m-Toluidine is asymmetrical. Cyclization can occur at the position para to the methyl group (yielding the 7-methyl isomer) or ortho to the methyl group (yielding the 5-methyl isomer).

  • The Science: Steric hindrance usually disfavors the 5-methyl isomer, leading to a ~70:30 or 80:20 ratio favoring the target 7-methyl compound.

  • Solution (Purification):

    • Do not attempt to separate at the acid stage. Separate at the Ester stage (Phase B product).

    • Recrystallization: The 7-methyl ester is typically less soluble and more symmetric. Recrystallize from Glacial Acetic Acid or a DMF/Ethanol mixture.

    • Verification: Check 1H NMR. The 5-methyl isomer will show a methyl peak slightly downfield and different coupling patterns for the aromatic protons (due to the proximity to the carbonyl/hydroxyl group).

Issue 2: "Yield is <20% after cyclization."

Diagnosis: Incomplete thermal energy or water contamination.

  • The Science: The ring closure is an electrocyclic reaction that requires overcoming a high activation energy barrier. If the temperature drops below 240°C, the reaction stalls. Water in the enamine causes hydrolysis back to starting materials.

  • Solution:

    • Dry the Enamine: Ensure the Phase A product is bone-dry (high vacuum for 2 hours) before adding to diphenyl ether.

    • Temperature Check: Ensure the diphenyl ether is boiling (259°C) before addition.

    • Rate of Addition: Add slower. If you add too fast, the solvent temp drops, stopping the reaction.

Issue 3: "Product disappeared/bubbled vigorously during hydrolysis."

Diagnosis: Decarboxylation.[4]

  • The Science: Quinoline-2-carboxylic acids are prone to thermal decarboxylation, especially if the 4-position has an electron-donating hydroxyl group, forming 4-hydroxy-7-methylquinoline (4-quinolone).

  • Solution:

    • Lower Temp: Perform hydrolysis at 60–80°C, not reflux, if possible.

    • Avoid Acid Heat: Never heat the free acid in solution. Acidify at 0°C and filter immediately.

Data Summary & Physical Properties[2][5][6]

ParameterSpecificationNotes
Target Structure 4-Hydroxy-7-methylquinoline-2-carboxylic acidAlso known as 7-methylkynurenic acid
Major Impurity 5-Methyl isomerArises from ortho-cyclization
Cyclization Temp > 250°CMandatory for Conrad-Limpach
Solvent System Diphenyl Ether / Dowtherm AHigh boiling point inert solvents
Purification Recrystallization (AcOH)Best performed on the Ester intermediate
Melting Point > 260°C (Decomposes)Characteristic of high-melting quinolones

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Identify Issue CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity TempCheck Was Cyclization T > 250°C? CheckYield->TempCheck Yes IsomerCheck Isomer Mixture (7-Me vs 5-Me)? CheckPurity->IsomerCheck Yes WaterCheck Was Enamine Dry? TempCheck->WaterCheck Yes FixTemp Use Dowtherm A Monitor Internal Temp TempCheck->FixTemp No FixWater Use Dean-Stark Dry Enamine in Vacuo WaterCheck->FixWater No DecarbCheck Product Decarboxylated? IsomerCheck->DecarbCheck No FixIsomer Recrystallize Ester from Glacial Acetic Acid IsomerCheck->FixIsomer Yes FixDecarb Hydrolyze at <80°C Acidify at 0°C DecarbCheck->FixDecarb Yes

Caption: Diagnostic flowchart for resolving synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use the Pfitzinger reaction (Isatin + Ketone) instead? A: Generally, no. The Pfitzinger reaction typically yields quinoline-4-carboxylic acids (acid at C4). You require the acid at C2.[4] The Conrad-Limpach method using oxaloacetate is the correct route for C2-carboxylic acids.

Q: My product is a sticky brown solid. How do I clean it? A: This is common after using Diphenyl ether. Wash the solid thoroughly with Hexane or Petroleum Ether on the filter. The quinoline ester is insoluble in hexane, while diphenyl ether is soluble. If the solid remains sticky, triturate with cold methanol.

Q: Why do I need to isolate the enamine? Can I do this in one pot? A: While "one-pot" variations exist, they are prone to lower yields. Isolating the enamine allows you to remove the water generated during condensation. Water is the enemy of the high-temperature cyclization step (hydrolysis risk).

References

  • Conrad-Limpach Synthesis Overview. SynArchive. (2024). Conrad-Limpach Synthesis.[5][6] Retrieved from [Link]

  • Solvent Effects in Thermal Cyclization. Riegel, E. et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Regioselectivity in Quinoline Synthesis. Patel, H. D. et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Synthesis of 7-Methyl Isomers. Brieflands. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from [Link]

  • General Quinoline Properties. PubChem. (2024). 2-Hydroxyquinoline-4-carboxylic acid.[7] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, side reactions, and troubleshooting scenarios encountered in the laboratory, with a focus on the widely used Conrad-Limpach-Knorr and Camps cyclization methods. Our goal is to provide not just protocols, but the underlying mechanistic insights to empower you to make informed decisions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs): General Overview

Q1: What are the most common synthetic routes to 4-hydroxyquinolines, and what are their primary advantages and disadvantages?

A1: The two most prevalent methods are the Conrad-Limpach-Knorr Synthesis and the Camps Cyclization .

  • Conrad-Limpach-Knorr Synthesis: This is a classical and highly versatile method involving the condensation of anilines with β-ketoesters.[1][2] Its main advantage is the ready availability of starting materials. The primary challenge lies in controlling the regioselectivity between the desired 4-hydroxyquinoline (Conrad-Limpach pathway) and the isomeric 2-hydroxyquinoline (Knorr pathway), which is highly dependent on reaction temperature.[1][3] The high temperatures (~250 °C) required for the cyclization step can also lead to product decomposition and the formation of tarry by-products.[4][5]

  • Camps Cyclization: This method involves the intramolecular base-catalyzed cyclization of an N-(2-acylaryl)amide.[6] Its key advantage is that it often proceeds under milder conditions than the Conrad-Limpach synthesis. However, like the Conrad-Limpach-Knorr reaction, it can also yield a mixture of 2- and 4-hydroxyquinolines depending on the substrate and reaction conditions, specifically the base used.[6][7] The synthesis of the starting N-(2-acylaryl)amide can add steps to the overall sequence.

Troubleshooting Guide 1: The Conrad-Limpach-Knorr Synthesis

This synthesis is a two-step process: (1) formation of a β-aminoacrylate (enamine) intermediate from an aniline and a β-ketoester, and (2) high-temperature thermal cyclization to the 4-hydroxyquinoline.[2][4]

Q2: My reaction is producing a significant amount of the isomeric 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline. Why is this happening and how can I fix it?

A2: This is the most common side reaction in this synthesis and is a classic example of kinetic versus thermodynamic control.

  • The "Why" - Mechanistic Insight: The aniline can attack two electrophilic sites on the β-ketoester: the ketone carbonyl or the ester carbonyl.

    • Kinetic Pathway (Conrad-Limpach): At lower temperatures (e.g., room temperature to reflux in a low-boiling solvent), the more reactive ketone carbonyl is preferentially attacked.[3] This leads to the formation of a β-aminoacrylate intermediate, which upon thermal cyclization at ~250 °C, yields the 4-hydroxyquinoline .[1][4]

    • Thermodynamic Pathway (Knorr): At higher initial condensation temperatures (e.g., ~140 °C), the reaction becomes reversible. The less reactive but thermodynamically more stable β-keto anilide is formed via attack at the ester carbonyl.[1][3] Subsequent cyclization of this anilide intermediate yields the undesired 2-hydroxyquinoline .[8]

  • The "Fix" - Troubleshooting Protocol:

    • Control the Condensation Temperature: Perform the initial reaction between the aniline and β-ketoester at or near room temperature. An acidic catalyst (e.g., a drop of acetic acid or HCl) can facilitate this step without requiring high heat.[9]

    • Isolate the Intermediate: If possible, isolate the β-aminoacrylate intermediate after the initial condensation and before the high-temperature cyclization. This ensures that only the correct precursor is carried forward. The intermediate is often a viscous oil or a low-melting solid.[9]

    • Strict Temperature Regimen: When proceeding to the cyclization, rapidly heat the isolated intermediate in a high-boiling inert solvent to the target temperature (~250 °C).

Diagram 1: Competing Pathways in Conrad-Limpach-Knorr Synthesis

G Start Aniline + β-Ketoester Kinetic_Intermediate β-Aminoacrylate (Kinetic Product) Start->Kinetic_Intermediate Low Temp (RT) Kinetic Control Thermo_Intermediate β-Keto Anilide (Thermodynamic Product) Start->Thermo_Intermediate High Temp (~140 °C) Thermodynamic Control Product_4OH 4-Hydroxyquinoline Kinetic_Intermediate->Product_4OH High Temp Cyclization (~250 °C) Product_2OH 2-Hydroxyquinoline (Side Product) Thermo_Intermediate->Product_2OH Cyclization

Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach-Knorr reaction.

Q3: The yield of my thermal cyclization step is very low, and I'm getting a lot of dark, tarry material. What can I do to improve this?

A3: High-temperature cyclizations (~250 °C) are prone to decomposition. The choice of solvent and reaction setup is critical.

  • The "Why" - Causality: The high energy required to break the aromaticity of the aniline ring during the intramolecular cyclization necessitates extreme temperatures.[5] Without a suitable medium to ensure even heat transfer and prevent localized overheating, the starting material and product can decompose. Early attempts without a solvent gave very poor yields (<30%).[1]

  • The "Fix" - Troubleshooting & Optimization:

    • Use a High-Boiling Inert Solvent: This is the most crucial factor. The solvent acts as a heat-transfer medium, ensuring a uniform reaction temperature.

      • Traditional Solvents: Dowtherm A, diphenyl ether, or mineral oil are commonly used.[2][5] Diphenyl ether is effective but can be difficult to remove and has an unpleasant odor.[5] Mineral oil is cheap but can make product isolation challenging.[5]

      • Alternative Solvents: Studies have explored less hazardous alternatives like 1,2,4-trichlorobenzene.[5]

    • Ensure Efficient Stirring: Vigorous stirring is essential to prevent charring at the bottom of the flask and to maintain a homogeneous temperature.

    • Microwave Synthesis: For small-scale reactions, microwave reactors can be highly effective.[10] They allow for rapid heating to temperatures above the solvent's boiling point in sealed, pressurized vials, often reducing reaction times and improving yields.[10][11]

    • Purification Strategy: After cooling, the product often crystallizes directly from the high-boiling solvent. It can be collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the residual reaction solvent.[12] Further purification can be achieved by recrystallization.[13][14]

ParameterCondition for 4-Hydroxyquinoline (Conrad-Limpach)Condition for 2-Hydroxyquinoline (Knorr)
Initial Condensation Temp. Low (Room Temperature)[1][3]High (~140 °C)[1]
Reaction Control Kinetic Control[3]Thermodynamic Control[3]
Key Intermediate β-Aminoacrylate[2]β-Keto anilide[8]
Final Cyclization Temp. ~250 °C[4]Varies, but follows from high temp condensation

Table 1: Summary of conditions influencing the regiochemical outcome of the Conrad-Limpach-Knorr synthesis.

Troubleshooting Guide 2: The Camps Cyclization

The Camps cyclization is an intramolecular aldol-type condensation of an N-(2-acylaryl)amide to form either a 4-hydroxyquinoline or a 2-hydroxyquinoline, typically using a base.[6]

Q4: My Camps cyclization is giving me a mixture of 2- and 4-hydroxyquinoline isomers. How do I control the regioselectivity?

A4: The regioselectivity in a Camps cyclization is determined by which enolate is formed and which carbonyl group is attacked. This is primarily controlled by the choice of base and the substrate's structure.

  • The "Why" - Mechanistic Insight:

    • Pathway A (to 4-Hydroxyquinoline): A strong base (e.g., aqueous NaOH, KOH) deprotonates the α-carbon of the aryl ketone. The resulting enolate then attacks the amide carbonyl, leading to the 4-hydroxyquinoline after dehydration.[6]

    • Pathway B (to 2-Hydroxyquinoline): A weaker base may preferentially deprotonate the α-carbon of the amide's acyl group. This enolate then attacks the aryl ketone carbonyl, yielding the 2-hydroxyquinoline .[6]

  • The "Fix" - Experimental Control:

    • Base Selection is Key: To favor the 4-hydroxyquinoline product, use a strong aqueous base like sodium hydroxide or potassium hydroxide.

    • Substrate Design: The relative acidity of the α-protons will influence the outcome. If the ketone's α-protons are significantly more acidic than the amide's, the formation of the 4-hydroxyquinoline will be favored even with weaker bases.

Diagram 2: Regioselectivity in the Camps Cyclization

G Start N-(2-Acylaryl)amide Enolate_A Enolate at Ketone α-C Start->Enolate_A Strong Base (e.g., NaOH) Enolate_B Enolate at Amide α-C Start->Enolate_B Weaker Base Attack_A Attack on Amide Carbonyl Enolate_A->Attack_A Product_4OH 4-Hydroxyquinoline Attack_A->Product_4OH Dehydration Attack_B Attack on Ketone Carbonyl Enolate_B->Attack_B Product_2OH 2-Hydroxyquinoline Attack_B->Product_2OH Dehydration

Caption: Base-controlled regioselectivity in the Camps cyclization reaction.

Experimental Protocols & Troubleshooting Workflows

Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline via Conrad-Limpach

This protocol provides a representative workflow. Molar equivalents and reaction times should be optimized for specific substrates.

Step 1: Formation of Ethyl 3-anilinobut-2-enoate (Kinetic Intermediate)

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the aniline.

    • Troubleshooting Tip: If the reaction is sluggish, it can be gently warmed to 40-50 °C. Avoid higher temperatures to prevent the formation of the Knorr product.[1]

  • Remove any water formed using a Dean-Stark trap if heating, or simply remove volatile components under reduced pressure. The resulting oil is the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

  • In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, preheat a high-boiling solvent (e.g., diphenyl ether, ~10 mL per gram of intermediate) to 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot, stirring solvent via an addition funnel over 15-20 minutes.

  • Maintain the temperature at 250 °C and continue stirring for 30-60 minutes after the addition is complete.

    • Troubleshooting Tip: A dark color is expected, but excessive charring suggests the temperature is too high or stirring is inadequate.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.

  • Dilute the cooled mixture with petroleum ether or hexane (2-3 volumes) to further precipitate the product and dissolve the solvent.

  • Collect the solid by vacuum filtration, wash thoroughly with petroleum ether, and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain pure 4-hydroxy-2-methylquinoline.

Diagram 3: Troubleshooting Workflow for Low Yield

G Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, 1H NMR) Start->Analyze Knorr_Check Is 2-OH Isomer Present? Analyze->Knorr_Check Decomp_Check Is Tar/Decomposition Evident? Analyze->Decomp_Check Incomplete_Check Is Starting Material Present? Analyze->Incomplete_Check Knorr_Check->Decomp_Check No Sol_Knorr ACTION: Lower initial condensation temp. Isolate intermediate before cyclization. Knorr_Check->Sol_Knorr Yes Decomp_Check->Incomplete_Check No Sol_Decomp ACTION: Use inert high-boiling solvent. Ensure vigorous stirring. Consider microwave synthesis. Decomp_Check->Sol_Decomp Yes Sol_Incomplete ACTION: Increase cyclization time/temp. Verify intermediate purity. Incomplete_Check->Sol_Incomplete Yes

Caption: A logical workflow for troubleshooting poor outcomes in 4-hydroxyquinoline synthesis.

References

  • Conrad–Limpach synthesis. Wikipedia.[Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.[Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.[Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube.[Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.[Link]

  • Conrad-Limpach Synthesis. SynArchive.[Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH.[Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC - NIH.[Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • Process for the preparation of 4-hydroxy quinolines.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.[Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate.[Link]

  • Synthesis of quinolines. Organic Chemistry Portal.[Link]

  • Method for producing 4-hydroxyquinolines.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH.[Link]

  • Substrate scope of Ag(I)‐catalyzed cyclization of 4‐hydroxy quinolinyl‐2‐ynones. ResearchGate.[Link]

  • Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate.[Link]

  • Kinetic versus thermodynamic product formation in the cyclization of the acyliminium ion. ResearchGate.[Link]

  • Camps Reaction and Related Cyclizations. ResearchGate.[Link]

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Technical Support Center: Improving Regioselectivity in Camps Cyclization for Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 7, 2026

Introduction

The Camps cyclization is a powerful and long-standing method for the synthesis of hydroxyquinolines from o-acylaminoacetophenones.[1] While versatile, a significant challenge often encountered by researchers is controlling the regioselectivity of the intramolecular condensation. The reaction can yield two primary isomers: the desired quinolin-2-one and the often-undesired quinolin-4-one. This guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you steer the reaction towards the selective formation of quinolin-2-ones, a scaffold of great importance in medicinal chemistry and materials science.[2][3][4]

Troubleshooting Guide & FAQs

This section addresses common issues related to poor regioselectivity and other experimental challenges in the Camps cyclization.

Q1: My reaction is producing a mixture of quinolin-2-one and quinolin-4-one. How can I increase the yield of the quinolin-2-one isomer?

Answer: This is the most prevalent issue in Camps cyclization. The product ratio is determined by the competition between two different enolate formations. To favor the quinolin-2-one, you need to promote cyclization via the enolate formed by deprotonation of the methylene group of the N-acyl substituent.

Core Strategy: Kinetic vs. Thermodynamic Control

The formation of quinolin-2-one versus quinolin-4-one is a classic example of kinetic versus thermodynamic control.[5][6][7]

  • Kinetic Product (Often Quinolin-4-one): Deprotonation of the methyl group of the acetophenone is typically faster due to lower steric hindrance. This leads to the kinetically favored quinolin-4-one. This pathway is favored at lower temperatures.[5][7]

  • Thermodynamic Product (Often Quinolin-2-one): The enolate formed from the N-acyl methylene group is generally more substituted and thus more thermodynamically stable. This pathway requires more energy to overcome a higher activation barrier and is favored at higher temperatures.[5][7]

Troubleshooting Steps:

  • Increase Reaction Temperature: Running the reaction at a higher temperature (e.g., refluxing in a high-boiling solvent like dioxane or toluene) provides the necessary energy to favor the formation of the more stable thermodynamic product, the quinolin-2-one.[5][7]

  • Choice of Base: While strong bases like sodium hydroxide are classic, their strength can sometimes favor the kinetic product. Experiment with bases that can promote equilibrium. Sodium ethoxide in ethanol is a common choice that often provides good results for quinolin-2-one synthesis.[8]

  • Prolong Reaction Time: Longer reaction times allow the initially formed kinetic product to potentially revert to the starting material and re-cyclize to form the more stable thermodynamic product.[7] Monitor the reaction by TLC to determine the optimal reaction time.

Q2: How do substituents on my starting material affect the regioselectivity?

Answer: Substituents on both the aromatic ring and the N-acyl group play a critical electronic and steric role in directing the cyclization.

  • Steric Hindrance: Bulky substituents on the N-acyl group (R² in the diagram below) can sterically hinder the approach of the base, making deprotonation of the adjacent methylene group more difficult. This can decrease the yield of the desired quinolin-2-one.[8] Conversely, a very bulky R² group can also disfavor the conformation required for the alternative cyclization, sometimes leading to improved selectivity. The outcome is often substrate-dependent.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the acidity of the acetophenone's methyl protons, potentially favoring the kinetic pathway to the quinolin-4-one.[9] Conversely, electron-donating groups may slightly favor the thermodynamic pathway.

  • Tertiary α-Carbon: If the carbon atom alpha to the amide carbonyl is tertiary, the formation of the enolate required for the quinolin-2-one is impossible. In such cases, the reaction will exclusively yield the quinolin-4-one.[8]

Q3: I'm observing a significant amount of hydrolysis of my starting material back to the o-aminoacetophenone. How can I prevent this?

Answer: Hydrolysis is a known side reaction, especially under strong aqueous basic conditions.[8]

Solutions:

  • Use Anhydrous Conditions: Employing non-aqueous solvent/base systems can significantly reduce hydrolysis. For example, using sodium hydride (NaH) or potassium tert-butoxide in anhydrous THF or toluene is an effective strategy.

  • N-Alkylation: Alkylating the amide nitrogen prior to cyclization can prevent the formation of certain intermediates that lead to hydrolysis and often increases the yield of the quinolin-2-one.[8] This can be done as a separate step or sometimes in a one-pot procedure by using an excess of a strong base and an alkylating agent.

  • Minimize Water Content: Ensure all solvents and glassware are thoroughly dried before use. The water released during the condensation itself can contribute to hydrolysis, so using a Dean-Stark trap in high-temperature reactions can be beneficial.

Q4: My reaction is not going to completion, and I have a low yield of all products. What should I do?

Answer: Low conversion can stem from several factors, from reagent purity to reaction conditions.[10][11]

Troubleshooting Checklist:

  • Purity of Starting Material: Ensure your o-acylaminoacetophenone is pure. Impurities can inhibit the reaction. Recrystallization or column chromatography of the starting material is recommended.[11]

  • Base Quality and Stoichiometry: Use a fresh, high-quality base. Bases like NaH can degrade upon storage. Ensure you are using a sufficient stoichiometric amount (typically 1.1 to 3 equivalents) to drive the reaction.

  • Temperature and Time: As discussed, higher temperatures often favor the desired cyclization. If the reaction is sluggish at a lower temperature, cautiously increase it while monitoring by TLC. Ensure the reaction is allowed to run for a sufficient duration.

  • Solvent Choice: The solvent must be appropriate for the chosen base and temperature. Aprotic polar solvents like DMF or DMSO can sometimes accelerate reactions but may also promote side reactions. Ethereal solvents like THF and dioxane, or aromatic solvents like toluene, are generally good starting points.

Mechanistic Pathway and Regioselectivity

The key to controlling the regioselectivity lies in understanding the two competing cyclization pathways originating from the deprotonation of the o-acylaminoacetophenone precursor.

Camps_Cyclization start o-Acylamino- acetophenone enolateA Enolate A (Kinetic) start->enolateA Faster Deprotonation (Me group) enolateB Enolate B (Thermodynamic) start->enolateB productA Quinolin-4-one enolateA->productA Intramolecular Cyclization productB Quinolin-2-one (Desired) enolateB->productB Intramolecular Cyclization

Sources

Technical Support Center: Solubility Optimization for Quinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: Q3C-SOL-001 Subject: Overcoming poor aqueous solubility in quinoline-3-carboxamide scaffolds (e.g., Tasquinimod, Paquinimod analogs).

Introduction

Welcome to the Technical Support Center. You are likely here because your lead quinoline-3-carboxamide derivative is precipitating in aqueous media, showing poor oral bioavailability, or failing to dissolve in standard assay buffers.

The Root Cause: Quinoline-3-carboxamides possess a planar aromatic core that facilitates strong


 stacking interactions. This results in high crystal lattice energy, which is the primary thermodynamic barrier to solubility. Furthermore, the 3-carboxamide group acts as an electron-withdrawing group (EWG), modulating the basicity of the quinoline nitrogen and complicating standard salt selection strategies.

This guide provides three distinct engineering modules to overcome these barriers.

Module 1: Crystal Engineering & Salt Selection

User Issue: "I tried forming a hydrochloride salt, but it hydrolyzes or remains insoluble at intestinal pH."

Technical Insight: While the quinoline nitrogen is basic (


 for unsubstituted quinoline), the carbonyl group at the 3-position withdraws electron density, potentially lowering the 

to the 2.0–3.0 range. Weak acids (e.g., tartaric, fumaric) often fail to protonate this nitrogen sufficiently to maintain a stable salt in solution. You require a counter-ion that ensures a sufficient

(

).
Troubleshooting Protocol: Salt Screening
ParameterRecommendationRationale
Primary Counter-ions Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl)Strong acids required to protonate the weakly basic quinoline nitrogen [1].
Secondary Counter-ions Sodium (Na+)Only if the carboxamide nitrogen is unsubstituted (–CONH–) and acidic (

).
Solvent System Ethanol/Water (9:1) or AcetonePromotes crystallization of the salt while keeping the free base in solution.
Workflow: Decision Tree for Salt Selection

SaltSelection Start Analyze Structure CheckN Is Amide N unsubstituted (-CONH-)? Start->CheckN AcidicPath Potential Acidic Site (pKa ~10-11) CheckN->AcidicPath Yes BasicPath Rely on Quinoline N (pKa ~2-4) CheckN->BasicPath No NaSalt Screen Sodium Salt (NaOH / NaOEt) AcidicPath->NaSalt StrongAcid Screen Strong Acids (pKa < 0) BasicPath->StrongAcid Result2 Sodium Salt NaSalt->Result2 Result1 Mesylate / HCl Salt StrongAcid->Result1

Figure 1: Decision logic for selecting counter-ions based on the specific substitution pattern of the quinoline-3-carboxamide scaffold.

Module 2: Amorphous Solid Dispersions (ASD)

User Issue: "My salt form disproportionates in vivo, or I need higher loading than the salt allows."

Technical Insight: If the crystal lattice energy is too high, salt formation may not suffice. The solution is to break the lattice entirely by converting the compound into an Amorphous Solid Dispersion (ASD) . This generates a "spring and parachute" effect:

  • Spring: Rapid dissolution of the high-energy amorphous form.

  • Parachute: Polymer inhibits recrystallization, maintaining supersaturation [2].

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation at neutral pH (intestinal).

  • PVPVA (Copovidone): High miscibility with quinolines due to H-bonding potential with the amide group.

Protocol: Solvent Evaporation (Lab Scale)
  • Dissolution: Dissolve the Quinoline-3-carboxamide derivative and Polymer (Ratio 1:3) in a solvent mixture of Dichloromethane:Methanol (2:1) .

    • Note: Ensure total solids concentration is <10% to prevent phase separation during drying.

  • Evaporation: Use a rotary evaporator at 40°C under reduced pressure. Rapid evaporation is crucial to "freeze" the amorphous state.

  • Secondary Drying: Vacuum dry at 40°C for 24 hours to remove residual solvent (critical for stability).

  • Analysis: Verify amorphicity using PXRD (absence of Bragg peaks).

Workflow: ASD Manufacturing

ASD_Process Input Quinoline Derivative + Polymer (PVPVA) Mix Molecularly Dispersed Solution Input->Mix Solvent Solvent System (DCM/MeOH) Solvent->Mix Remove Rapid Solvent Removal (Rotovap) Mix->Remove Solid Amorphous Solid Dispersion Remove->Solid

Figure 2: Kinetic stabilization workflow for generating Amorphous Solid Dispersions (ASD) to overcome lattice energy.

Module 3: Host-Guest Complexation (Cyclodextrins)

User Issue: "I need an injectable (IV) formulation, but the compound precipitates upon dilution in blood."

Technical Insight: The hydrophobic cavity of


-cyclodextrins is the ideal size to host the quinoline bicyclic core. However, native 

-CD has renal toxicity risks. Solution: Use Sulfobutyl Ether

-Cyclodextrin (SBE-

-CD)
or Hydroxypropyl

-Cyclodextrin (HP-

-CD)
. These derivatives encapsulate the lipophilic quinoline moiety while the exterior solubilizing groups interact with water [3].
Protocol: Phase Solubility Study
  • Preparation: Prepare aqueous solutions of SBE-

    
    -CD at increasing concentrations (0, 5, 10, 20, 40% w/v).
    
  • Addition: Add excess Quinoline-3-carboxamide to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through 0.45 µm PVDF filter.

  • Quantification: Analyze filtrate by HPLC-UV.

  • Calculation: Plot Solubility (

    
    ) vs. CD Concentration. Calculate Stability Constant (
    
    
    
    ) using:
    
    
    Where
    
    
    is intrinsic solubility.

Module 4: Analytical Troubleshooting FAQ

Q: My ASD looks clear but shows peaks in XRD after 1 week. Why? A: You likely have high residual solvent acting as a plasticizer, lowering the Glass Transition Temperature (


).
  • Fix: Increase secondary drying time or switch to Spray Drying (hot nitrogen gas) for better solvent removal.

Q: The dissolution rate improved, but bioavailability in mice is still low. A: Check for precipitation in the transition from stomach (pH 1.2) to intestine (pH 6.8).

  • Fix: If using a salt, switch to HPMC-AS based ASD. HPMC-AS is enteric; it protects the drug in the stomach and releases it at pH > 5.5, generating supersaturation exactly where absorption occurs.

Q: Can I use DMSO for animal studies? A: Tasquinimod and similar derivatives are soluble in DMSO [4]. However, DMSO can cause tolerability issues.

  • Fix: Use a co-solvent system: 5% DMSO / 5% Solutol HS15 / 90% Saline . This is generally well-tolerated for IP/IV administration.

References

  • BenchChem Technical Support. (2025).[1] Enhancing the Solubility of 3-Quinolinecarboxamide Compounds. BenchChem.[1] Link

  • Janssens, S., & Van den Mooter, G. (2009).[2] Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology. Link

  • Saokham, P., et al. (2018). Solubility of Cyclodextrin Inclusion Complexes.[3] Molecules.[2][4][5][6][7][8][9][10][11][12][13] Link

  • ApexBio Technology. (2021). Tasquinimod Product Data Sheet & Solubility Information.[4] ApexBio. Link

Sources

Technical Support Center: Esterification of Quinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: Researchers frequently encounter stalled reactions or negligible yields when attempting to esterify quinoline-4-carboxylic acids (Q4CA) using standard Fischer esterification protocols (acid + alcohol + heat).

The Root Cause: The failure stems from two converging factors:

  • The Peri-Effect (Steric): The carboxylic acid at position 4 is sterically crowded by the proton at position 5 (the peri-position). This prevents the carbonyl group from achieving the planarity required for optimal nucleophilic attack.

  • Electronic Deactivation: Under acidic conditions (Fischer), the quinoline nitrogen is protonated (

    
    ). This creates a cationic ring system that is electron-deficient, destabilizing the development of the positive charge on the carbonyl carbon required during the transition state.
    

The Solution: Abandon thermodynamic equilibrium methods (Fischer). Switch to Kinetic Trapping (Alkylation) or High-Energy Activation (Acid Chlorides).

Decision Matrix: Method Selection

Use this logic flow to select the correct protocol for your specific analog.

MethodSelection Start START: Select Precursor SolubilityCheck Is the substrate soluble in DCM, THF, or DMF? Start->SolubilityCheck ScaleCheck Scale of Reaction SolubilityCheck->ScaleCheck Yes MethodA METHOD A: Acid Chloride Route (Thionyl Chloride) SolubilityCheck->MethodA No (Zwitterionic/Insoluble) StericCheck Is the alcohol bulky? (e.g., t-Butyl, Menthol) StericCheck->MethodA No (Must use Alcohol nucleophile) MethodB METHOD B: Carboxylate Alkylation (Cs2CO3 + Alkyl Halide) StericCheck->MethodB Yes (Primary/Secondary Halide available) ScaleCheck->StericCheck < 5 grams ScaleCheck->MethodA > 5 grams MethodC METHOD C: Steglich/Yamaguchi (Not Recommended) MethodC->Start Avoid if possible

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate solubility and steric constraints.

Troubleshooting Modules & Protocols

Module A: The "Insoluble Zwitterion" Scenario

Symptom: Starting material remains a solid suspension in MeOH/EtOH even at reflux; no product forms after 24h. Diagnosis: Q4CAs exist as zwitterions (NH


 / COO

) with high lattice energy and poor solubility in organic solvents. Recommended Protocol: Thionyl Chloride Activation

This method converts the insoluble zwitterion into a soluble acid chloride hydrochloride salt.

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and a drying tube (CaCl

    
     or Ar line).
    
  • Activation: Suspend 1.0 equiv of Q4CA in neat Thionyl Chloride (SOCl

    
    ) (approx. 5–10 mL per gram of acid). Note: Do not use a co-solvent yet.
    
  • Catalysis: Add 1–2 drops of dry DMF (catalyst).

  • Reaction: Heat to reflux (75°C). The suspension should clear to a homogeneous solution within 1–3 hours as the acid chloride forms.

  • Evaporation: Once clear, remove excess SOCl

    
    in vacuo. Critical:  Co-evaporate with dry toluene (2x) to remove residual SOCl
    
    
    
    and HCl.
  • Esterification: Re-dissolve the residue in the target alcohol (dry). Add 2.0 equiv of Et

    
    N or Pyridine to scavenge the HCl. Stir at RT for 4 hours.
    
  • Workup: Evaporate alcohol. Partition between DCM and sat. NaHCO

    
    . Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .

Why this works: The high energy of the acyl chloride overcomes the steric hindrance of the peri-proton during the nucleophilic attack by the alcohol [1].

Module B: The "Steric Wall" Scenario

Symptom: Acid chloride method yields are low (<40%) or the alcohol is expensive/complex. Diagnosis: Nucleophilic attack on the carbonyl carbon is blocked by the H-5 proton. Recommended Protocol: Carboxylate Alkylation (


) 

Instead of attacking the crowded carbonyl carbon, we use the carboxylate oxygen as the nucleophile to attack an unhindered alkyl halide.

Step-by-Step Protocol:

  • Solvation: Dissolve 1.0 equiv of Q4CA in dry DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 equiv of Cesium Carbonate (Cs

    
    CO
    
    
    
    ). Stir at RT for 30 mins. The mixture may remain a suspension.
    • Why Cs

      
      CO
      
      
      
      ? The "Cesium Effect" increases the nucleophilicity of the carboxylate oxygen due to the weak ion pairing of the large Cs
      
      
      cation.
  • Alkylation: Add 1.2 equiv of the corresponding Alkyl Iodide or Bromide (e.g., Iodomethane for methyl ester, Benzyl bromide for benzyl ester).

  • Reaction: Stir at RT. If sluggish, heat to 50°C. Monitor by TLC (usually complete in <4 hours).

  • Workup: Dilute with EtOAc (large volume). Wash with water (3x) to remove DMF (critical to prevent product oiling out). Wash with LiCl solution if available.

Why this works: This mechanism avoids the tetrahedral intermediate at the crowded carbonyl carbon entirely [2].

Comparative Data Analysis

FeatureFischer EsterificationAcid Chloride (SOCl

)
Alkylation (Cs

CO

)
Coupling Agents (HATU/DCC)
Reaction Type EquilibriumIrreversible ActivationIrreversible SubstitutionActivation
Steric Tolerance Very PoorModerateExcellent Poor
Yield (Typical) < 20%70–85%85–95% 40–60%
Cost LowLowModerate (Cs salt)High
Purification Difficult (Acid removal)ModerateEasyDifficult (Urea byproduct)

Visualizing the "Peri-Effect"

The diagram below illustrates the steric clash that prevents standard nucleophilic attack.

PeriEffect cluster_legend Mechanism of Failure C4 C-4 COOH COOH C4->COOH C5 C-5 C4->C5 H5 H-5 (Peri) COOH->H5 Steric Repulsion (Blocks Planarity) C5->H5 Expl The H-5 proton forces the COOH group out of plane, reducing conjugation and increasing activation energy for nucleophilic attack.

Figure 2: The "Peri-Effect" mechanism. The proximity of the H-5 proton creates a steric zone of exclusion, hindering the approach of nucleophiles to the C-4 carbonyl.

Frequently Asked Questions (FAQs)

Q: Can I use DCC or EDC for this coupling? A: Not recommended. Carbodiimide coupling proceeds via an O-acylisourea intermediate. Due to the steric bulk at the 4-position, the reaction with the alcohol is slow. This allows the intermediate to undergo an


 acyl migration, forming an unreactive 

-acylurea byproduct. If you must use a coupling agent, use HATU with DIPEA, but expect lower yields than the alkylation method.

Q: Why does my product turn red/brown during the Acid Chloride workup? A: Quinolines are sensitive to oxidation and polymerization under highly acidic conditions if heat is uncontrolled. Ensure you remove all SOCl


 using toluene azeotropes before adding the alcohol. The color often indicates trace decomposition or formation of quinoline-N-oxide impurities.

Q: I need a tert-butyl ester. Can I use t-Butanol with SOCl


? 
A: No.  Acid chlorides react poorly with sterically hindered alcohols like t-Butanol. Furthermore, the HCl generated will cleave the t-butyl ester immediately.
Solution:  Use the Alkylation Method (Module B)  with tert-butyl bromide and Cs

CO

, or use reaction with Boc-anhydride (Boc

O) and DMAP (Steglich-type conditions).

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly effective for the Alkylation route (Module B). It can reduce reaction times from 4 hours to 10 minutes at 100°C in DMF [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid chloride formation).

  • Pashaei, M., et al. (2021).[1][2] Synthesis of quinoline-4-carboxamide derivatives... Journal of the Iranian Chemical Society. (Demonstrates activation challenges in Q4CA).

  • Wolfe, J. F., et al. (1972). Synthesis of 4-Acylquinolines. Journal of Organic Chemistry. (Foundational work on 4-position reactivity).

  • Organic Chemistry Portal. (2023). Esterification: Acid Chlorides / Alkylation. (General mechanistic validation).

Sources

"optimizing catalyst systems for quinoline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Quinoline Synthesis

Welcome to the Advanced Synthesis Support Hub. Subject: Optimizing Catalyst Systems for Quinoline Scaffolds Ticket ID: #Q-SYN-OPT-2024 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your quinoline synthesis—whether via classical condensation or modern dehydrogenative coupling—is suffering from low turnover numbers (TON) , regioselectivity drift , or catalyst deactivation .

In this technical guide, we move beyond basic textbook protocols. We focus on the kinetic bottlenecks and mechanistic failures that ruin yields in drug discovery workflows. We will cover three critical optimization modules:

  • Acceptorless Dehydrogenative Coupling (ADC): Optimizing Ru/Fe cycles.

  • Lewis Acid Catalysis: Solving selectivity in Friedländer protocols.

  • Heterogeneous Systems: Validating catalyst stability (Leaching tests).

Module 1: Acceptorless Dehydrogenative Coupling (ADC)

Target Audience: Medicinal chemists utilizing green chemistry approaches (alcohol substrates).[1]

ADC is superior to traditional methods because it generates H₂ and H₂O as the only byproducts, avoiding toxic oxidants. However, it is prone to "catalyst death" due to product inhibition.

The Mechanism & Critical Control Points

Understanding the cycle is the only way to troubleshoot it. The reaction proceeds via alcohol oxidation, imine formation, and oxidative cyclization.

ADC_Mechanism Start 2-Aminobenzyl Alcohol + Ketone Inter1 Aldehyde Intermediate Start->Inter1 Step 1 Inter2 Imine Formation Inter1->Inter2 -H2O Cat1 Catalyst Dehydrogenation (-H2) Inter1->Cat1 Inter3 Cyclization (Hemiaminal) Inter2->Inter3 Tautomerization End Quinoline Product Inter3->End Step 2 Cat2 Catalyst Dehydrogenation (-H2) Inter3->Cat2

Figure 1: Kinetic pathway of ADC. Note that dehydrogenation steps (Red) are the rate-determining steps usually controlled by catalyst efficiency.

Troubleshooting Guide: ADC Protocols

Q: My reaction stalls at 50-60% conversion despite using a high-activity Ruthenium Pincer catalyst. Why? A: This is likely due to product inhibition or hydrogen saturation .

  • The Cause: Quinoline products are strong

    
    -donors and can coordinate to the metal center, poisoning the catalyst. Alternatively, if the system is closed, the build-up of H₂ gas shifts the equilibrium backward (Le Chatelier's principle).
    
  • The Fix:

    • Open System: Ensure the reaction is run under a continuous flow of Argon or Nitrogen to sweep away generated H₂.

    • Ligand Tuning: Switch to a bulky Pincer ligand (e.g., Ru-MACHO or Milstein’s catalyst) which sterically prevents the planar quinoline product from binding to the metal center [1].

Q: I am using an Iron (Fe) catalyst for a "green" synthesis, but yields are inconsistent (10% - 80%). A: Iron catalysts are notoriously sensitive to oxidation state flux and moisture .

  • The Cause: Many "Fe-catalyzed" reactions are actually catalyzed by trace Copper or Palladium impurities, or the active Fe(II) species oxidizes to inactive Fe(III) oxide clusters in the presence of trace air.

  • The Fix:

    • Add a Reductant: Add 2-5 mol% of NaBHEt₃ (Super-Hydride) to activate the precatalyst and maintain the active Fe(II) species [2].

    • Single-Atom Catalysts (SAC): Consider switching to Fe-N-C single-atom catalysts, which stabilize the active site and prevent aggregation into iron oxides [3].

Module 2: Lewis Acid Catalysis (Friedländer & Combes)

Target Audience: Process chemists scaling up quinoline synthesis.

Classical acid-catalyzed condensation is robust but suffers from regioselectivity issues and polymerization (tar formation).

Comparative Data: Catalyst Selection
Catalyst TypeTypical LoadYield (Avg)SelectivityMajor Drawback
Brønsted Acid (H₂SO₄/HCl) 10-50 mol%60-75%LowHigh tar formation; corrodes reactors.
Traditional Lewis Acid (ZnCl₂) 10-20 mol%70-85%ModerateRequires harsh workup; hygroscopic.
Metal Triflate (In(OTf)₃) 1-5 mol%90-95%High Expensive; requires recovery.
MOF (MIL-53(Al)) 5-10 wt%85-92%HighMass transfer limitations in flow.
Troubleshooting Guide: Selectivity & Purity

Q: I am observing significant aldol condensation side-products from my ketone starting material. A: This is a classic competition reaction when using basic catalysts or strong Lewis acids that enolize ketones too aggressively.

  • The Protocol: Switch to Indium Triflate [In(OTf)₃] .

  • Why: In(OTf)₃ is a "water-tolerant" Lewis acid that activates the carbonyl oxygen of the 2-aminoaryl ketone preferentially over the alkyl ketone, minimizing self-aldol condensation of the starting material [4].

  • Operational Step: Perform the reaction in water or ethanol/water mixtures. The hydrophobic effect accelerates the condensation of the organic reactants while the water suppresses the formation of polymeric byproducts.

Q: How do I control regioselectivity when reacting 2-aminobenzophenone with an unsymmetrical ketone? A: Regioselectivity is dictated by the stability of the enol intermediate.

  • The Fix:

    • Thermodynamic Control: High temperature + weak acid (e.g., Acetic acid, reflux) favors the more substituted quinoline (via the more stable enol).

    • Kinetic Control: Low temperature + strong, bulky Lewis acid (e.g., Sc(OTf)₃ at 0°C) favors the less substituted product [5].

Module 3: Heterogeneous Catalyst Validation

Target Audience: QA/QC and Green Chemistry specialists.

If you are using solid catalysts (MOFs, Zeolites, Pd/C), you must prove the reaction is truly heterogeneous and not driven by leached metal ions.

The Hot Filtration Protocol (Mandatory Validation)

Do not rely solely on ICP-MS analysis of the final product. You must perform a Hot Filtration Test .[2]

Sources

Validation & Comparative

"comparison of 4-quinolone-3-carboxamides and 4-hydroxy-2-quinolone-3-carboxamides as CB2R ligands"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Comparison of 4-Quinolone-3-Carboxamides and 4-Hydroxy-2-Quinolone-3-Carboxamides as CB2R Ligands"

Executive Summary: The Solubility-Affinity Paradox in CB2R Ligand Design

The development of Cannabinoid Receptor 2 (CB2R) ligands has long been dominated by the quest for high selectivity to avoid the psychotropic side effects mediated by CB1R. 4-Quinolone-3-carboxamides (4Q3C) emerged as a "gold standard" scaffold, delivering sub-nanomolar affinity and exceptional selectivity. However, their utility in drug development has been severely hampered by a critical flaw: extreme lipophilicity (High ClogP) and poor aqueous solubility , leading to erratic bioavailability and formulation challenges.

This guide analyzes the strategic scaffold evolution to 4-Hydroxy-2-quinolone-3-carboxamides (4H2Q3C) . This bioisosteric shift is not merely a chemical curiosity but a deliberate medicinal chemistry maneuver to resolve the "grease ball" nature of the parent quinolones while retaining—or even enhancing—receptor affinity.

Chemical Scaffold Analysis & SAR Logic

The Parent: 4-Quinolone-3-Carboxamides (4Q3C)[1][2][3][4][5][6]
  • Core Structure: 4-oxo-1,4-dihydroquinoline.[1][2]

  • Key Pharmacophore: The 3-carboxamide moiety is essential for hydrogen bonding within the CB2R orthosteric pocket (interacting with residues like Phe183 and Trp194).

  • Limitation: The N1-substituent (often large lipophilic groups like adamantyl or cyclohexyl) and the fused benzene ring contribute to high lipophilicity.

The Evolution: 4-Hydroxy-2-Quinolone-3-Carboxamides (4H2Q3C)
  • Core Structure: 4-hydroxy-2-oxo-1,2-dihydroquinoline.

  • Tautomeric Insight: While 2-quinolones and 4-quinolones can be tautomeric, the fixed substitution patterns in these series (specifically the 4-hydroxy group vs. the 4-oxo group) create distinct physicochemical profiles.

  • The "Solubility Switch": The introduction of the 4-hydroxyl group and the lactam (2-oxo) functionality increases polarity and hydrogen bond donor/acceptor potential, significantly lowering ClogP without disrupting the critical hydrophobic interactions required for CB2R binding.

Visualization: Structural Activity Relationship (SAR) Flow

SAR_Comparison cluster_SAR SAR Determinants Parent 4-Quinolone-3-Carboxamide (High Affinity, Low Solubility) Mech Mechanism of Improvement Parent->Mech Scaffold Hopping R1 N1-Position: Lipophilic tails (Pentyl/Benzyl) drive CB2 Selectivity Parent->R1 Optimized 4-Hydroxy-2-Quinolone-3-Carboxamide (High Affinity, High Solubility) Optimized->R1 Mech->Optimized Bioisosteric Replacement R3 C3-Carboxamide: Critical H-bond anchor (4-methylcyclohexyl optimal) R6 C6-Position: Functional Switch (Alkyl=Agonist, Furan=Inverse Agonist)

Figure 1: SAR evolution from the lipophilic 4-quinolone parent to the soluble 4-hydroxy-2-quinolone variant, highlighting conserved pharmacophores.

Pharmacological Profile Comparison

The following data aggregates key findings from Mugnaini et al. and Pasquini et al., comparing representative "Lead" compounds from the 4Q3C series with the optimized 4H2Q3C analogs.

Table 1: Quantitative Performance Metrics
Feature4-Quinolone-3-Carboxamides (4Q3C) 4-Hydroxy-2-Quinolone-3-Carboxamides (4H2Q3C) Delta (Improvement)
Representative Compound Compound 4 (Lead)Compound 7c (Optimized)N/A
CB2R Affinity (

)
0.8 nM< 1.0 nMComparable Potency
CB1R Affinity (

)
> 10,000 nM> 1,300 nMMaintained Selectivity
Selectivity Index (SI) > 12,000> 1,300High Selectivity Retained
Aqueous Solubility (pH 7.4) < 1

g/mL
~100

g/mL
~100-fold Increase
Functional Mode Agonist (Inverse Agonist with C6-mod)Full AgonistStable Efficacy
Lipophilicity (ClogP) High (> 5.[3]0)Moderate (3.0 - 4.0)Improved Drug-Likeness
Analysis of Functional Activity
  • 4Q3C: Highly sensitive to C6-substitution. Replacing an isopropyl group at C6 with a furan-2-yl moiety can flip the activity from agonist to inverse agonist .[4] This "toggle switch" mechanism suggests the C6 substituent interacts with the transmembrane helices involved in receptor activation (likely TM6).

  • 4H2Q3C: Generally retain the agonist profile of the parent scaffold. The 4-hydroxy group does not sterically hinder the receptor activation conformational change.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized protocols. These are designed to be self-validating systems with built-in controls.

Protocol A: Radioligand Binding Assay (Affinity Determination)
  • Objective: Determine

    
     values for CB2R and CB1R.
    
  • Cell Line: HEK-293 cells stably expressing human CB2R or CB1R.[5]

  • Radioligand:

    
     (Non-selective high-affinity agonist).
    

Step-by-Step Workflow:

  • Membrane Prep: Harvest HEK-293-hCB2 cells in ice-cold PBS. Homogenize and centrifuge at 40,000

    
     g for 20 min. Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM 
    
    
    
    , 0.5% BSA, pH 7.4).
  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane protein (approx. 10 
      
      
      
      g/well ).
    • 50

      
      L 
      
      
      
      (Final conc. 0.5 nM).
    • 50

      
      L Test Compound (4H2Q3C analog) or Vehicle (DMSO).
      
    • Non-Specific Binding Control: Add 10

      
      M WIN55,212-2 to defined wells.
      
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Harvest: Rapid filtration through GF/C filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Kinetic Solubility Assay
  • Objective: Quantify the solubility advantage of 4H2Q3C over 4Q3C.

  • System: Miniaturized shake-flask method with HPLC-UV detection.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Spike: Add 10

    
    L of stock to 490 
    
    
    
    L of PBS (pH 7.4) in a filter plate (Target conc: 200
    
    
    M).
  • Equilibration: Shake at 300 rpm for 24 hours at room temperature.

  • Filtration: Vacuum filter to remove undissolved precipitate.

  • Quantification: Inject filtrate into HPLC. Compare peak area against a standard curve prepared in 100% DMSO (representing 100% solubility).

  • Validation: Use Tamoxifen (Low solubility control) and Diclofenac (High solubility control).

Signaling Pathway Visualization

Understanding the downstream effects of these ligands is crucial for therapeutic application. Both scaffolds primarily drive


-mediated signaling.

CB2_Signaling Ligand Ligand (4H2Q3C / 4Q3C) CB2R CB2 Receptor (GPCR) Ligand->CB2R Binding Gi Gi/o Protein Activation CB2R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Activation cAMP cAMP Levels (Decrease) AC->cAMP Reduction AntiInflam Reduced Cytokine Release cAMP->AntiInflam Analgesia Inhibition of Nociceptive Signaling MAPK->Analgesia

Figure 2: Canonical signaling pathway activated by quinolone-carboxamide ligands. Note the dual pathway leading to anti-inflammatory and analgesic effects.

References

  • Mugnaini, C., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif.[5] 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry. Link

  • Pasquini, S., et al. (2018). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 3. Synthesis, Structure-Affinity Relationships, and Pharmacological Characterization of 6-Substituted 4-Quinolone-3-carboxamides as Highly Selective Cannabinoid-2 Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. Link

  • Dhawan, B.N., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.[6] Molecular Diversity. Link

Sources

Technical Guide: Antibacterial Structure-Activity Relationships of Disubstituted 4-Oxoquinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of disubstituted 4-oxoquinoline-3-carboxylic acids , the scaffold underpinning the fluoroquinolone class of antibiotics. While the 4-oxo-3-carboxylic acid core is non-negotiable for pharmacologic activity (binding to the DNA-gyrase complex), the "disubstitution" pattern—specifically at the C-6 and C-7 positions—is the critical determinant that separates modern, broad-spectrum agents from early, narrow-spectrum predecessors.

This document compares the structural logic, antibacterial potency, and experimental validation of these compounds, designed for researchers optimizing lead compounds for multidrug-resistant (MDR) pathogens.

Part 1: The Pharmacophore & Mechanism

The antibacterial efficacy of this class relies on a precise molecular "lock-and-key" mechanism involving the bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV).

Structural Logic: The Disubstitution Synergy

The "disubstituted" nomenclature in this context typically refers to the simultaneous modification of the C-6 and C-7 positions on the quinolone ring.

  • The Anchor (Positions 3 & 4): The 3-carboxylic acid and 4-keto group are essential. They chelate Magnesium (

    
    ), forming a bridge to the Serine and Aspartic acid residues of the enzyme.[1]
    
  • The Penetrator (Position C-6): Introduction of a Fluorine atom here (Fluoroquinolones) dramatically increases lipophilicity for cell wall penetration and enhances binding affinity to the enzyme by approximately 2-17 fold compared to non-fluorinated analogs.

  • The Spectrum Driver (Position C-7): Substitution with a cyclic amine (piperazine or pyrrolidine) dictates the antibacterial spectrum (Gram-negative vs. Gram-positive) and pharmacokinetic half-life.

Visualizing the Mechanism

The following diagram illustrates the critical "Magnesium-Water Bridge" mechanism which stabilizes the cleaved DNA-enzyme complex, leading to bacterial cell death.

QuinoloneMechanism Quinolone Disubstituted Quinolone Mg Mg2+ Ion Quinolone->Mg Chelation via 3-COOH & 4-Keto DNA Bacterial DNA Quinolone->DNA Intercalation Gyrase DNA Gyrase (Ser83/Asp87) Mg->Gyrase Water Bridge Coordination Complex Ternary Complex (Drug-Enzyme-DNA) Gyrase->Complex Binding DNA->Complex Cleavage Death Double-Strand Breaks / Cell Death Complex->Death Stabilization of Cleaved State

Figure 1: The ternary complex formation. The drug does not bind the enzyme alone; it binds the DNA-Enzyme interface, stabilized by the Mg2+ bridge.

Part 2: Comparative SAR Analysis

This section objectively compares the Disubstituted model (represented by Ciprofloxacin) against its Monosubstituted/Unsubstituted predecessor (Nalidixic Acid) and a Trisubstituted/Modified successor (Moxifloxacin).

Comparative Performance Table
FeatureNalidixic Acid (Baseline)Ciprofloxacin (Disubstituted) Moxifloxacin (Trisubstituted/Modified)
Structure Non-fluorinated, C-7 MethylC-6 Fluoro, C-7 Piperazine C-6 Fluoro, C-7 Diazabicyclononyl, C-8 Methoxy
Gram-Neg Activity Moderate (E. coli only)Excellent (Ps. aeruginosa coverage)Good, but slightly lower than Cipro
Gram-Pos Activity Poor/NoneModerate Excellent (S. pneumoniae, S. aureus)
Bioavailability Low tissue penetrationHigh systemic availability High, optimized for tissue/lung
Toxicity Risk CNS (Seizures), PhototoxicityGABA inhibition (moderate) QT prolongation (Cardiac)
Key SAR Insight Lack of C-6 F limits potency.C-7 Piperazine is key for Gram-Neg penetration. C-8 OMe reduces efflux & phototoxicity.
The C-7 Substitution Trade-off

The most critical decision in optimizing disubstituted quinolones is the C-7 ring selection:

  • Piperazine (e.g., Ciprofloxacin):

    • Pro: Maximizes Gram-negative potency (Enterobacteriaceae).

    • Con: The secondary amine can be metabolized; moderate affinity for GABA receptors (CNS excitation risk).

  • Pyrrolidine (e.g., Clinafloxacin):

    • Pro: Increases Gram-positive potency significantly.[2][3][4]

    • Con: historically linked to higher phototoxicity and severe hypoglycemia (insulin release), limiting clinical use.

Part 3: Experimental Validation Protocols

To validate the SAR of a new disubstituted quinolone, two core experiments are required: MIC Determination and Gyrase Supercoiling Inhibition .

Protocol A: MIC Determination (CLSI M07 Standard)

Rationale: Quinolones are highly sensitive to cation levels. Standard media must be adjusted to ensure the


 bridge mechanism functions in vitro as it does in vivo.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Supplemented with 20-25 mg/L

    
     and 10-12.5 mg/L 
    
    
    
    .
  • Reference Strains: E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213.

Workflow:

  • Stock Prep: Dissolve quinolone in 0.1 N NaOH (acidic compounds are insoluble in water). Dilute to 1024 µg/mL.

  • Dilution: Create serial 2-fold dilutions in CAMHB across a 96-well plate (Range: 64 to 0.03 µg/mL).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to wells (Final:

    
     CFU/mL).
    
  • Incubation: 16-20 hours at 35°C (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth .

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Rationale: Confirms the molecule targets the enzyme directly rather than acting via non-specific toxicity (e.g., membrane lysis).

Workflow Visualization:

AssayWorkflow Step1 Mix Relaxed Plasmid pBR322 Step2 Add E. coli DNA Gyrase Step1->Step2 Step3 Add Test Compound Step2->Step3 Step4 Incubate 37°C, 30 min Step3->Step4 Step5 Gel Electrophoresis (Agarose) Step4->Step5 Result Measure Supercoiled vs Relaxed Bands Step5->Result

Figure 2: Gel-based assay workflow. Effective quinolones prevent the conversion of relaxed DNA to supercoiled DNA, or induce linearization (cleaved complex).

Part 4: Strategic Optimization & Troubleshooting

When designing new disubstituted 4-oxoquinoline-3-carboxylic acids, researchers often encounter specific failure modes.

Solubility vs. Potency (The Lipophilicity Trap)

Adding bulky hydrophobic groups at C-7 (to improve Gram-positive activity) often reduces water solubility.

  • Problem: Compound precipitates in the urine (crystalluria).

  • Solution: Introduce a polar group (amino or hydroxyl) on the C-7 ring or use a salt form (hydrochloride/lactate).

The "Antacid" Interaction

Because the 3-COOH/4-Keto motif chelates polyvalent cations (


), oral bioavailability drops by >50% if taken with antacids.
  • Design Note: This is an intrinsic property of the pharmacophore. It cannot be removed without destroying activity.[5] It must be managed via clinical dosing protocols, not structural change.

Toxicity Markers
  • GABA Binding: If the C-7 substituent closely mimics GABA (e.g., unsubstituted piperazine), the drug may displace GABA from its receptor, lowering seizure threshold.

  • Phototoxicity: Halogens at C-8 (e.g., Lomefloxacin) increase reactive oxygen species generation under UV light. A C-8 Methoxy group (Moxifloxacin) mitigates this.

References

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[6][7] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.

  • Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[8][9][10]

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[11] Biochemistry (ACS).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.